AS2521780
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C30H41N7OS |
|---|---|
Peso molecular |
547.8 g/mol |
Nombre IUPAC |
4-[[(3R,5S)-4-[(4-hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C30H41N7OS/c1-39-28-21(3-2-8-32-28)16-34-29-35-17-24(14-31)27(37-29)36-18-30-11-20-9-22(12-30)26(23(10-20)13-30)33-15-19-4-6-25(38)7-5-19/h2-3,8,17,19-20,22-23,25-26,33,38H,4-7,9-13,15-16,18H2,1H3,(H2,34,35,36,37)/t19?,20?,22-,23+,25?,26?,30? |
Clave InChI |
YMYFRDZTZVZUPF-BRJZCUKVSA-N |
SMILES isomérico |
CSC1=C(C=CC=N1)CNC2=NC=C(C(=N2)NCC34C[C@H]5CC(C3)C[C@@H](C4)C5NCC6CCC(CC6)O)C#N |
SMILES canónico |
CSC1=C(C=CC=N1)CNC2=NC=C(C(=N2)NCC34CC5CC(C3)C(C(C5)C4)NCC6CCC(CC6)O)C#N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AS2521780
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AS2521780 is a potent and highly selective, orally bioavailable small-molecule inhibitor of Protein Kinase C theta (PKCθ).[1] PKCθ is a crucial enzyme in the T-cell receptor (TCR) signaling cascade, making it a key target for immunomodulatory and anti-inflammatory therapies. This compound demonstrates significant efficacy in suppressing T-cell activation, proliferation, and cytokine production. Its mechanism of action is centered on the specific inhibition of PKCθ, leading to the downstream modulation of critical signaling pathways, including the NF-κB pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action: Selective PKCθ Inhibition
This compound exerts its therapeutic effects through the direct and selective inhibition of the serine/threonine kinase PKCθ. This enzyme is predominantly expressed in T-cells and is a critical component of the signaling apparatus that translates T-cell receptor (TCR) and CD28 co-stimulation into cellular responses.
T-Cell Receptor Signaling and the Role of PKCθ
Upon engagement of the TCR by an antigen-presenting cell and co-stimulation via CD28, a signaling cascade is initiated, leading to the activation of PKCθ. Activated PKCθ then phosphorylates downstream targets, culminating in the activation of transcription factors such as NF-κB and AP-1. These transcription factors are essential for the expression of genes that drive T-cell activation, proliferation, and the production of inflammatory cytokines like Interleukin-2 (IL-2).
// Nodes TCR_CD3 [label="TCR/CD3", fillcolor="#F1F3F4", fontcolor="#202124"]; CD28 [label="CD28", fillcolor="#F1F3F4", fontcolor="#202124"]; Lck [label="Lck", fillcolor="#FBBC05", fontcolor="#202124"]; ZAP70 [label="ZAP-70", fillcolor="#FBBC05", fontcolor="#202124"]; LAT_SLP76 [label="LAT/SLP-76\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; PLCg1 [label="PLCγ1", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKCtheta [label="PKCθ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription\n(e.g., IL-2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges TCR_CD3 -> Lck [label=" Co-stimulation"]; CD28 -> Lck; Lck -> ZAP70; ZAP70 -> LAT_SLP76; LAT_SLP76 -> PLCg1; PLCg1 -> PIP2 [label=" Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; DAG -> PKCtheta [label=" Activates"]; PKCtheta -> IKK; this compound -> PKCtheta [arrowhead=tee, color="#EA4335", penwidth=2]; IKK -> IkB [label=" Phosphorylates"]; IkB -> NFkB [style=dashed, label=" Releases"]; NFkB -> Nucleus [label=" Translocates to"]; Nucleus -> Gene_Transcription [style=dashed]; } }
Caption: T-Cell Receptor Signaling Pathway and the Point of Intervention for this compound.
Downstream Effects of PKCθ Inhibition by this compound
By inhibiting PKCθ, this compound effectively blocks the signal transduction from the TCR and CD28 to the downstream activation of NF-κB. This leads to a significant reduction in:
-
IL-2 Gene Transcription: this compound suppresses CD3/CD28-induced Interleukin-2 (IL-2) gene transcription in Jurkat T-cells.[2]
-
T-Cell Proliferation: The compound inhibits the proliferation of human primary T-cells.[2]
-
Cytokine Production: this compound also suppresses the production of various cytokines induced by mitogens like concanavalin A in rat splenocytes and monkey peripheral blood mononuclear cells.[2]
Quantitative Data on Inhibitory Activity
This compound demonstrates remarkable potency and selectivity for PKCθ over other kinases, including other PKC isoforms.
In Vitro Kinase Inhibition
The inhibitory activity of this compound has been quantified against a panel of recombinant human PKC isoforms and other protein kinases. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized below.
| Kinase Target | IC50 (nM) |
| PKCθ | 0.48 |
| PKCα | >1000 |
| PKCβI | >1000 |
| PKCβII | >1000 |
| PKCγ | >1000 |
| PKCδ | 160 |
| PKCε | 18 |
| PKCη | >1000 |
| PKCζ | >1000 |
| CDK2 | 84 |
Data sourced from a doctoral thesis by Hidehiko Fukahori.
Cellular Activity
The efficacy of this compound has also been demonstrated in cellular assays, reflecting its ability to penetrate cell membranes and inhibit its target in a physiological context.
| Cell-Based Assay | Cell Type | IC50 (nM) |
| CD3/CD28-induced IL-2 Gene Transcription | Jurkat T-cells | 14 |
| CD3/CD28-induced T-Cell Proliferation | Human Primary T-cells | 17 |
Data sourced from Fukahori et al., 2014 and a doctoral thesis by Hidehiko Fukahori.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro PKCθ Enzyme Inhibition Assay
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Reagents:\n- Recombinant PKCθ\n- Kinase Buffer\n- ATP\n- Substrate Peptide", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Inhibitor [label="Add this compound\n(or vehicle) to\nassay plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Enzyme [label="Add PKCθ Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate at\nRoom Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_ATP_Substrate [label="Add ATP/Substrate Mix\nto initiate reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate at\nRoom Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop_Reaction [label="Stop Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure_Activity [label="Measure Kinase Activity\n(e.g., Luminescence, Fluorescence)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Add_Inhibitor; Add_Inhibitor -> Add_Enzyme; Add_Enzyme -> Incubate1; Incubate1 -> Add_ATP_Substrate; Add_ATP_Substrate -> Incubate2; Incubate2 -> Stop_Reaction; Stop_Reaction -> Measure_Activity; Measure_Activity -> End; } }
Caption: Workflow for the in vitro PKCθ enzyme inhibition assay.
Methodology:
-
Reagents:
-
Recombinant human PKCθ enzyme.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
ATP at a concentration near the Km for PKCθ.
-
A suitable substrate peptide (e.g., CREBtide).
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
The assay is typically performed in a 96-well or 384-well plate format.
-
Add a small volume of the diluted this compound or vehicle (DMSO) to the assay wells.
-
Add the recombinant PKCθ enzyme and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of 32P into the substrate.
-
Luminescence-based assay: Using a system like ADP-Glo™ that measures the amount of ADP produced.
-
Fluorescence-based assay: Using a phospho-specific antibody that binds to the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
CD3/CD28-Induced IL-2 Gene Transcription Assay in Jurkat T-cells
Methodology:
-
Cell Culture:
-
Culture Jurkat T-cells (a human T-lymphocyte cell line) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
The cells should be in the logarithmic growth phase.
-
-
Transfection (if using a reporter gene):
-
Transfect the Jurkat cells with a reporter plasmid containing the firefly luciferase gene under the control of the IL-2 promoter. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
-
Procedure:
-
Seed the Jurkat cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound or soluble).
-
Incubate the cells for a further period (e.g., 6-24 hours) to allow for gene transcription and protein expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
Calculate the percentage of inhibition of IL-2 promoter activity for each concentration of this compound relative to the stimulated vehicle control.
-
Determine the IC50 value as described for the enzyme inhibition assay.
-
In Vivo Adjuvant-Induced Arthritis (AIA) in Rats
// Nodes Start [label="Start: Acclimatize Lewis Rats", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Induce_Arthritis [label="Day 0: Induce Arthritis\n(Subcutaneous injection of\nComplete Freund's Adjuvant)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment_Start [label="Day 0 or Day 7: Begin Treatment\n(Oral administration of this compound\nor vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor_Swelling [label="Monitor Paw Swelling\n(e.g., using a plethysmometer)", fillcolor="#FBBC05", fontcolor="#202124"]; Continue_Treatment [label="Continue Daily Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Measurement [label="Day 17-21: Final Paw\nVolume Measurement and\nHistological Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End of Study", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Induce_Arthritis; Induce_Arthritis -> Treatment_Start; Treatment_Start -> Monitor_Swelling; Monitor_Swelling -> Continue_Treatment; Continue_Treatment -> Monitor_Swelling; Continue_Treatment -> Final_Measurement; Final_Measurement -> End; } }
Caption: Experimental workflow for the in vivo adjuvant-induced arthritis model.
Methodology:
-
Animals:
-
Use a susceptible rat strain, such as Lewis rats.
-
-
Induction of Arthritis:
-
On day 0, induce arthritis by a single intradermal injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the base of the tail or a footpad.
-
-
Treatment:
-
Administer this compound orally, typically once or twice daily, starting from the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model). The vehicle control group receives the vehicle alone. A study by Fukahori et al. (2014) administered this compound orally twice daily from day 1 to day 24.[2]
-
-
Assessment of Arthritis:
-
Monitor the rats for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Measure the volume of the hind paws regularly using a plethysmometer.
-
At the end of the study, the animals are euthanized, and the joints are collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
-
Data Analysis:
-
Compare the paw volumes and histological scores between the this compound-treated groups and the vehicle control group.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the treatment effect. The study by Fukahori et al. (2014) showed that this compound significantly reduced paw swelling in a dose-dependent manner.[2]
-
Pharmacokinetics
While specific pharmacokinetic parameters such as oral bioavailability (F%), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) for this compound are not publicly available in detail, studies have consistently reported that the compound is orally bioavailable and demonstrates good oral activity in preclinical models.[1] For instance, oral administration of this compound in rats led to a dose-dependent inhibition of concanavalin A-induced IL-2 production, indicating sufficient systemic exposure to exert its pharmacological effect.
Conclusion
This compound is a highly potent and selective inhibitor of PKCθ with a well-defined mechanism of action. By targeting a key node in the T-cell activation pathway, it effectively suppresses immune responses in vitro and in vivo. The quantitative data on its inhibitory activity, coupled with its demonstrated efficacy in a preclinical model of rheumatoid arthritis, underscore its potential as a therapeutic agent for T-cell-mediated autoimmune and inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds.
References
AS2521780: A Potent and Selective PKC-theta Inhibitor for T Cell-Mediated Pathologies
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Protein Kinase C-theta (PKCθ) is a critical enzyme in the signaling cascade of T lymphocytes, playing a pivotal role in T cell activation, proliferation, and differentiation. Its selective expression in T cells makes it an attractive therapeutic target for a range of autoimmune diseases and transplant rejection. This document provides an in-depth technical guide on AS2521780, a novel and highly selective small-molecule inhibitor of PKCθ. We will explore its mechanism of action, biochemical and cellular activities, and preclinical efficacy, presenting quantitative data in structured tables and detailed experimental methodologies. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this promising immunosuppressant.
Introduction to PKC-theta in T Cell Signaling
Protein Kinase C-theta (PKCθ) is a member of the novel PKC subfamily of serine/threonine kinases that is predominantly expressed in T lymphocytes.[1][2] Upon T cell receptor (TCR) and CD28 co-stimulation, PKCθ translocates to the immunological synapse, the interface between a T cell and an antigen-presenting cell (APC).[1][3] This localization is crucial for its function in activating downstream signaling pathways that lead to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T cells (NFAT).[1][4] These transcription factors are essential for the production of interleukin-2 (IL-2), a cytokine vital for T cell proliferation and the orchestration of an adaptive immune response.[5] Given its central role in T cell-mediated immunity, selective inhibition of PKCθ presents a promising strategy for the development of targeted immunosuppressive therapies with potentially fewer side effects than broader-acting agents.[6][7]
This compound: A Selective PKC-theta Inhibitor
This compound is a novel, potent, and highly selective inhibitor of PKCθ.[6][8] Its inhibitory activity and selectivity have been characterized in a variety of biochemical and cellular assays, demonstrating its potential as a valuable tool for studying PKCθ function and as a candidate for therapeutic development.
Biochemical Activity and Selectivity
This compound demonstrates sub-nanomolar potency against recombinant human PKCθ. Extensive kinase profiling has confirmed its high selectivity over other PKC isoforms and a broad panel of other protein kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PKCθ | Reference |
| PKCθ | 0.48 | - | [6][8][9][10][11] |
| PKCα | >100 | >208 | [9] |
| PKCβ1 | >100 | >208 | [9] |
| PKCγ | >100 | >208 | [9] |
| PKCδ | >100 | >208 | [9] |
| PKCε | 18 | ~38 | [9] |
| PKCη | >100 | >208 | [9] |
| PKCζ | >100 | >208 | [9] |
| CDK2 | 84 | ~175 | [10] |
Table 1: Biochemical Potency and Selectivity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various protein kinases, highlighting its potent and selective inhibition of PKCθ.
Cellular Activity
In cellular assays, this compound effectively suppresses key functions of T cell activation, including IL-2 production and proliferation, in response to TCR/CD28 stimulation.
| Assay | Cell Type | Stimulus | Endpoint | IC50 (nM) | Reference |
| IL-2 Gene Transcription | Jurkat T cells | anti-CD3/CD28 antibodies | Luciferase Reporter Activity | 14.0 | [9][10] |
| T Cell Proliferation | Human Primary T cells | anti-CD3/CD28 antibodies | Cell Viability | 17.0 | [9][10] |
| IL-2 Production | Rat Splenocytes | Concanavalin A | IL-2 Levels | 8.9 | [9] |
| IL-2 Production | Monkey PBMCs | Concanavalin A | IL-2 Levels | 10.5 | [9] |
Table 2: Cellular Activity of this compound. This table outlines the inhibitory effects of this compound on T cell functions in various cellular models.
Preclinical In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in animal models of autoimmune disease and organ transplantation, demonstrating its efficacy in suppressing T cell-mediated inflammation and rejection.
Adjuvant-Induced Arthritis in Rats
In a rat model of adjuvant-induced arthritis, a well-established model of T cell-driven autoimmune disease, oral administration of this compound resulted in a significant and dose-dependent reduction in paw swelling.[6][11]
Organ Transplantation Models
This compound has shown significant efficacy in prolonging graft survival in both rat and non-human primate models of organ transplantation.
-
Rat Cardiac Transplantation: In a rat cardiac transplantation model, this compound monotherapy significantly prolonged graft survival.[7] Combination therapy with suboptimal doses of standard immunosuppressants like tacrolimus or mycophenolate mofetil resulted in further significant improvements in graft survival.[7]
-
Non-Human Primate Renal Transplantation: In a non-human primate renal transplantation model, the combination of this compound with a suboptimal dose of tacrolimus significantly improved graft survival compared to tacrolimus alone, demonstrating its potential for use in combination immunosuppressive regimens.[7]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Figure 1: PKC-theta Signaling Pathway in T Cell Activation. This diagram illustrates the central role of PKCθ in the signaling cascade following TCR and CD28 engagement, leading to the activation of transcription factors and subsequent IL-2 gene expression.
Figure 2: Experimental Workflow for Evaluating this compound. This flowchart outlines the key experiments performed to characterize the activity of this compound, from initial biochemical screening to in vivo efficacy studies.
Detailed Experimental Protocols
PKC-theta Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol measures the enzymatic activity of recombinant PKCθ by quantifying the amount of ADP produced in the kinase reaction.
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant human PKCθ enzyme, a suitable substrate (e.g., myelin basic protein or a specific peptide substrate), and the kinase reaction buffer.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and reflects the PKCθ activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
IL-2 Reporter Gene Assay in Jurkat T cells
This assay measures the ability of this compound to inhibit TCR/CD28-induced IL-2 gene transcription in Jurkat T cells stably transfected with an IL-2 promoter-luciferase reporter construct.
-
Cell Culture: Culture the IL-2 Luciferase Reporter Jurkat cell line in appropriate media.
-
Cell Plating: Seed the Jurkat cells into a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Cell Stimulation: Stimulate the cells with anti-human CD3 and anti-human CD28 antibodies to activate the TCR/CD28 signaling pathway.
-
Incubation: Incubate the plate for a specified time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Luciferase Assay: Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to the wells to lyse the cells and provide the substrate for the luciferase enzyme.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of IL-2 promoter activity.
Human Primary T Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of primary human T cells.
-
T Cell Isolation: Isolate primary T cells from human peripheral blood mononuclear cells (PBMCs).
-
Cell Labeling (Optional): For tracking cell division, label the T cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Plating and Treatment: Plate the T cells in a 96-well plate and treat with various concentrations of this compound.
-
Stimulation: Stimulate T cell proliferation using plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Incubation: Culture the cells for a period of 3-5 days.
-
Proliferation Measurement:
-
Dye Dilution (CFSE): Analyze the dilution of the fluorescent dye by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.
-
Thymidine Incorporation: Alternatively, add [3H]-thymidine to the culture for the final 18-24 hours of incubation. Harvest the cells and measure the incorporation of radioactivity into the DNA as a measure of proliferation.
-
Cell Viability Assay: Use a luminescent cell viability assay (e.g., CellTiter-Glo®) to measure the number of viable cells.[8]
-
-
Data Analysis: Calculate the IC50 value for the inhibition of T cell proliferation.
Adjuvant-Induced Arthritis (AIA) in Rats
This in vivo model is used to evaluate the anti-inflammatory and disease-modifying effects of this compound.
-
Induction of Arthritis: Induce arthritis in a susceptible rat strain (e.g., Lewis rats) by a single intradermal injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the base of the tail or a hind paw.[4][12]
-
Compound Administration: Begin oral administration of this compound or vehicle control at a specified time point relative to adjuvant injection and continue for the duration of the study.
-
Disease Assessment: Monitor the development and severity of arthritis by regularly measuring the paw volume (plethysmometry) and scoring the clinical signs of inflammation in each paw.
-
Histopathological Analysis: At the end of the study, collect the joints for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: Compare the disease parameters between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.
Non-Human Primate (NHP) Renal Transplantation Model
This preclinical model provides a more translationally relevant assessment of the immunosuppressive efficacy of this compound.
-
Animal Selection and Pairing: Select MHC-mismatched cynomolgus or rhesus monkeys as donor-recipient pairs.
-
Surgical Procedure: Perform a heterotopic or orthotopic renal transplantation. The native kidneys of the recipient may be removed.
-
Immunosuppressive Regimen: Administer this compound, typically in combination with a standard-of-care immunosuppressant like tacrolimus, starting from the day of transplantation. Include a control group receiving the standard immunosuppressant alone.
-
Monitoring of Graft Function: Monitor renal graft function daily by measuring serum creatinine and blood urea nitrogen levels.
-
Assessment of Rejection: Monitor for signs of acute rejection through clinical observation and regular biopsies of the transplanted kidney for histopathological evaluation.
-
Graft Survival: The primary endpoint is the time to graft rejection, defined by a significant and sustained increase in serum creatinine or by histopathological confirmation of severe rejection.
-
Data Analysis: Compare the graft survival times between the treatment groups to evaluate the efficacy of this compound.
Conclusion
This compound is a potent and highly selective inhibitor of PKCθ with demonstrated efficacy in both in vitro cellular assays and in vivo preclinical models of T cell-mediated diseases. Its ability to suppress T cell activation and proliferation, coupled with its effectiveness in models of arthritis and organ transplant rejection, underscores the therapeutic potential of targeting PKCθ. The detailed experimental protocols and data presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of selective PKCθ inhibitors like this compound. This compound represents a significant advancement in the pursuit of targeted therapies for autoimmune disorders and the prevention of allograft rejection.
References
- 1. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 2. 2.10. Establishment of adjuvant-induced arthritis (AIA) rat model [bio-protocol.org]
- 3. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]
- 4. Adjuvant-Induced Arthritis Model [chondrex.com]
- 5. Frontiers | PKC-theta in regulatory and effector T-cell functions [frontiersin.org]
- 6. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. PKC theta Kinase Enzyme System Application Note [worldwide.promega.com]
- 9. PKC-θ in vitro Kinase Activity Assay [en.bio-protocol.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. chondrex.com [chondrex.com]
The Role of AS2521780 in T-Cell Activation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS2521780 is a potent and highly selective small-molecule inhibitor of Protein Kinase C theta (PKCθ), a crucial enzyme in the T-cell activation cascade. This technical guide provides an in-depth overview of the role of this compound in modulating T-cell-mediated immune responses. It details the molecular interactions, cellular effects, and potential therapeutic applications of this compound. The guide includes a comprehensive summary of its inhibitory activity, detailed experimental protocols for assessing its effects, and a visual representation of its mechanism of action within the T-cell signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in immunology and drug development.
Introduction to this compound and its Target: PKCθ
T-cell activation is a cornerstone of the adaptive immune response, and its dysregulation is implicated in numerous autoimmune diseases and transplant rejection. A key mediator in the T-cell receptor (TCR) signaling pathway is Protein Kinase C theta (PKCθ), a member of the novel PKC subfamily.[1] Upon TCR and CD28 co-stimulation, PKCθ is recruited to the immunological synapse, where it plays a pivotal role in activating downstream transcription factors essential for T-cell proliferation, differentiation, and cytokine production.[1][2]
This compound has emerged as a novel, potent, and selective inhibitor of PKCθ.[3][4] Its high selectivity for PKCθ over other PKC isoforms and protein kinases makes it a valuable tool for dissecting the specific functions of PKCθ in T-cell biology and a promising candidate for targeted immunosuppressive therapies.[3][5] This guide will explore the preclinical data supporting the role of this compound as a modulator of T-cell activation.
Data Presentation: Inhibitory Activity of this compound
The selectivity and potency of this compound have been characterized through various in vitro kinase assays. The following tables summarize the quantitative data on its inhibitory activity against different PKC isoforms and other protein kinases.
| Target Enzyme | IC50 (nM) | Reference |
| PKCθ | 0.48 | [3][4] |
| PKCα | 160 | [6][7] |
| PKCδ | 160 | [6][7] |
| PKCε | 18 | [6][7] |
Table 1: Inhibitory Activity of this compound against PKC Isoforms. The data demonstrates the high selectivity of this compound for PKCθ, with significantly higher IC50 values for other PKC isoforms.
| Target Enzyme | IC50 (nM) | Fold Selectivity over PKCθ | Reference |
| CDK2 | 84 | >175 | [5] |
Table 2: Selectivity of this compound against an unrelated protein kinase. this compound exhibits high selectivity for PKCθ over other protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2).
| Cellular Assay | Cell Line | IC50 (nM) | Reference |
| IL-2 Gene Transcription | Jurkat T-cells | 14 | [5] |
| T-cell Proliferation | Human Primary T-cells | 17 | [5] |
Table 3: Cellular Activity of this compound. In cellular assays, this compound effectively suppresses key functions of T-cell activation, including Interleukin-2 (IL-2) production and proliferation, at nanomolar concentrations.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on T-cell activation.
IL-2 Promoter Activity Assay using a Luciferase Reporter System
This assay quantifies the effect of this compound on the transcriptional activity of the IL-2 promoter in Jurkat T-cells.
Materials:
-
IL-2 Luciferase Reporter Jurkat Cell Line (e.g., BPS Bioscience #60481)[8]
-
Thaw Medium 2 (e.g., BPS Bioscience #60184)[8]
-
This compound (dissolved in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 antibodies for stimulation
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[8]
-
Luminometer
Protocol:
-
Seed the IL-2 Luciferase Reporter Jurkat cells in a 96-well plate at a density of approximately 70,000 cells per well in 50 µl of Thaw Medium 2.[8]
-
Prepare serial dilutions of this compound in Thaw Medium 2.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Stimulate the cells with an appropriate agonist, such as PMA (e.g., 50 ng/ml) and Ionomycin (e.g., 1 µM) or anti-CD3/CD28 antibodies, to induce IL-2 promoter activity.
-
Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[9]
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value of this compound by plotting the luminescence signal against the compound concentration.
T-Cell Proliferation Assay using CellTiter-Glo®
This assay measures the viability of T-cells as an indicator of proliferation after treatment with this compound.
Materials:
-
Human Primary T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (dissolved in DMSO)
-
Anti-CD3 and anti-CD28 antibodies for stimulation
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (e.g., Promega)[10]
-
Luminometer
Protocol:
-
Plate human primary T-cells in an opaque-walled 96-well plate at a density optimized for proliferation (e.g., 1 x 10^5 cells/well) in complete RPMI-1640 medium.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Stimulate the T-cells with anti-CD3 (e.g., 1 µg/ml) and anti-CD28 (e.g., 1 µg/ml) antibodies.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure the luminescence using a luminometer.
-
Determine the IC50 value of this compound for T-cell proliferation.
Signaling Pathways and Mechanism of Action
This compound exerts its immunosuppressive effects by directly inhibiting the kinase activity of PKCθ. This inhibition disrupts the downstream signaling cascade that is essential for T-cell activation.
The PKCθ Signaling Pathway in T-Cell Activation
Upon engagement of the T-cell receptor (TCR) and the co-stimulatory receptor CD28, a signaling cascade is initiated, leading to the activation of PKCθ. Activated PKCθ then phosphorylates and activates several downstream targets, culminating in the activation of key transcription factors:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): PKCθ is crucial for the activation of the IKK complex, which leads to the degradation of IκB and the subsequent nuclear translocation of NF-κB.[1]
-
AP-1 (Activator Protein-1): PKCθ contributes to the activation of the JNK and p38 MAPK pathways, which in turn activate the components of the AP-1 transcription factor, such as c-Jun and c-Fos.[12]
-
NFAT (Nuclear Factor of Activated T-cells): PKCθ signaling is also implicated in the sustained calcium influx required for the activation of calcineurin, which dephosphorylates NFAT, allowing its entry into the nucleus.[13]
These transcription factors then bind to the promoter regions of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), as well as other molecules that drive T-cell proliferation and effector functions.
Figure 1: T-Cell activation pathway and the inhibitory action of this compound.
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. In a rat model of adjuvant-induced arthritis, oral administration of this compound significantly reduced paw swelling in a dose-dependent manner, indicating its potential for treating T-cell-mediated autoimmune diseases.[3] Furthermore, in rat and non-human primate models of allograft rejection, this compound has been shown to prolong graft survival, both as a monotherapy and in combination with other immunosuppressants.[14]
Conclusion
This compound is a powerful and selective inhibitor of PKCθ that effectively suppresses T-cell activation by blocking the signaling pathways leading to the activation of key transcription factors like NF-κB, AP-1, and NFAT. Its potent in vitro and in vivo activity, coupled with its high selectivity, underscores its potential as a therapeutic agent for a range of T-cell-mediated disorders, including autoimmune diseases and organ transplant rejection. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other selective PKCθ inhibitors.
References
- 1. Regulation of PKC-θ function by phosphorylation in T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 4. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | PKC | TargetMol [targetmol.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Kinase C θ Affects Ca2+ Mobilization and NFAT Activation in Primary Mouse T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Autoimmune Disease Models with AS2521780: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2521780 is a potent and highly selective small molecule inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] T-cell mediated immunity is central to the pathogenesis of numerous autoimmune diseases, making PKCθ an attractive therapeutic target.[1][2] This technical guide provides an in-depth overview of the investigation of this compound in preclinical autoimmune disease models, focusing on its mechanism of action, efficacy data, and detailed experimental protocols.
Mechanism of Action: Inhibition of PKCθ Signaling
This compound exerts its immunomodulatory effects by selectively inhibiting the kinase activity of PKCθ.[1][2][3] Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of downstream transcription factors such as NF-κB, AP-1, and NFAT. These factors are crucial for T-cell activation, proliferation, and the production of pro-inflammatory cytokines like Interleukin-2 (IL-2).[1] PKCθ plays a pivotal role in this pathway. By inhibiting PKCθ, this compound effectively disrupts this signaling cascade, leading to a reduction in T-cell activation and subsequent inflammatory responses.[1][2]
References
AS2521780: A Potent and Selective PKCθ Inhibitor for Investigating T-Cell Mediated Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell mediated inflammation is a cornerstone of the pathogenesis of numerous autoimmune diseases and transplant rejection.[1][2] A key signaling node in T-cell activation is Protein Kinase C theta (PKCθ), a member of the novel PKC subfamily.[3] Its restricted expression primarily to T-lymphocytes and its critical role in transducing signals from the T-cell receptor (TCR) and CD28 co-receptor make it an attractive therapeutic target for immunomodulation.[1][3] AS2521780 has emerged as a potent and highly selective small molecule inhibitor of PKCθ, providing a valuable pharmacological tool to dissect the role of this kinase in T-cell biology and to explore its therapeutic potential.[4] This technical guide provides a comprehensive overview of this compound, including its selectivity profile, its effects on T-cell function, detailed experimental protocols for its use, and a visualization of its mechanism of action within the T-cell signaling cascade.
Data Presentation
Inhibitory Activity and Selectivity of this compound
This compound demonstrates exceptional potency and selectivity for PKCθ. Its inhibitory activity against various PKC isoforms and other protein kinases has been characterized, highlighting its specificity.
| Target | IC50 (nM) | Reference(s) |
| PKCθ | 0.48 | [4][5][6][7][8][9] |
| PKCε | 18 | [5][7][9] |
| PKCα | 160 | [5][7][9] |
| PKCδ | 160 | [5][7][9] |
| PKCβ | >840 | [5] |
| PKCγ | >1000 | [5] |
| PKCð | >1000 | [5] |
| PKCζ | >1000 | [5] |
| CDK2 | 84 | [8][9] |
Table 1: In vitro inhibitory potency and selectivity of this compound against a panel of Protein Kinase C (PKC) isoforms and Cyclin-Dependent Kinase 2 (CDK2). Data compiled from multiple sources.
Cellular Activity of this compound
The inhibitory effect of this compound on T-cell function has been demonstrated in various cellular assays.
| Assay | Cell Type | IC50 (nM) | Reference(s) |
| CD3/CD28-induced IL-2 Gene Transcription | Jurkat T-cells | 14 | [8][9] |
| CD3/CD28-induced T-cell Proliferation | Human Primary T-cells | 17 | [8][9] |
| Concanavalin A-induced IL-2 Production | Rat Splenocytes | 8.9 | [9] |
| Concanavalin A-induced IL-2 Production | Monkey PBMCs | 10.5 | [9] |
Table 2: Cellular activity of this compound in inhibiting T-cell activation and proliferation. PBMCs: Peripheral Blood Mononuclear Cells.
Experimental Protocols
In Vitro Inhibition of T-Cell Activation
Objective: To assess the in vitro efficacy of this compound in inhibiting T-cell activation by measuring the suppression of Interleukin-2 (IL-2) production in Jurkat T-cells following stimulation with anti-CD3 and anti-CD28 antibodies.
Materials:
-
Jurkat T-cells
-
This compound
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
Goat anti-mouse IgG (for crosslinking, optional)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
96-well cell culture plates
-
IL-2 ELISA kit
-
Plate reader
Procedure:
-
Cell Culture: Culture Jurkat T-cells in supplemented RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the Jurkat T-cells into 96-well plates at a density of 1 x 10^5 cells per well.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells containing the Jurkat T-cells. Include a vehicle control (e.g., DMSO).
-
T-Cell Stimulation: Prepare a stimulation cocktail of anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.[11] For soluble antibody stimulation, the addition of a cross-linking antibody like goat anti-mouse IgG (e.g., 5 µg/mL) can enhance activation.[11] Add the stimulation cocktail to the wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.[12]
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the collected supernatants using a commercially available IL-2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of IL-2 inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
In Vivo Assessment in a Rat Model of Adjuvant-Induced Arthritis
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a rat model of T-cell mediated autoimmune arthritis.
Materials:
-
Lewis or other susceptible rat strains[13]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[14]
-
This compound
-
Vehicle for oral administration
-
Calipers for measuring paw thickness
-
Scoring system for arthritis severity
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the start of the experiment.
-
Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of CFA into the base of the tail or a hind paw.[14]
-
Compound Administration: Begin oral administration of this compound or vehicle daily, starting from the day of adjuvant injection or at the onset of clinical signs of arthritis.[4] Dosing will be dependent on pharmacokinetic studies.
-
Clinical Assessment: Monitor the animals daily for signs of arthritis. Measure the paw thickness of both hind paws using calipers.[15] Score the severity of arthritis in each paw based on a predefined scoring system (e.g., 0-4 scale for erythema, swelling, and joint deformity).[15]
-
Data Analysis: Compare the mean arthritis scores and paw thickness between the this compound-treated groups and the vehicle-treated control group. Statistical analysis can be performed using appropriate tests such as ANOVA.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: PKCθ signaling cascade in T-cell activation and the inhibitory action of this compound.
Caption: Workflow for the in vitro assessment of this compound's effect on IL-2 production.
Caption: Workflow for the in vivo evaluation of this compound in a rat arthritis model.
Conclusion
This compound is a powerful research tool for the study of T-cell mediated inflammation. Its high potency and selectivity for PKCθ allow for precise interrogation of this signaling pathway in both in vitro and in vivo settings. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their investigations into autoimmune diseases, transplant rejection, and other T-cell driven pathologies. The continued study of selective PKCθ inhibitors like this compound holds significant promise for the development of novel, targeted immunomodulatory therapies.
References
- 1. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the Novel PKCθ Selective Inhibitor this compound on Acute Rejection in Rats and Monkeys - ATC Abstracts [atcmeetingabstracts.com]
- 6. This compound | PKC | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 9. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chondrex.com [chondrex.com]
- 14. maokangbio.com [maokangbio.com]
- 15. chondrex.com [chondrex.com]
The Structure-Activity Relationship of AS2521780: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent and Selective PKCθ Inhibitor
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for AS2521780, a potent and highly selective inhibitor of Protein Kinase C theta (PKCθ). This compound represents a significant advancement in the development of T-cell-specific immunosuppressants, offering potential therapeutic applications in autoimmune diseases and organ transplantation. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's design, mechanism of action, and the experimental protocols used for its characterization.
Introduction: The Role of PKCθ in T-Cell Activation
Protein Kinase C theta (PKCθ) is a serine/threonine kinase predominantly expressed in T-lymphocytes and is a critical component of the T-cell receptor (TCR) signaling pathway.[1][2] Upon engagement of the TCR and the co-stimulatory receptor CD28 by an antigen-presenting cell, PKCθ is recruited to the immunological synapse.[2] This initiates a signaling cascade that leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT).[3] These factors are essential for the transcription of cytokine genes, most notably Interleukin-2 (IL-2), which drives T-cell proliferation, differentiation, and effector functions.[1][3]
Given its central role, selective inhibition of PKCθ is an attractive therapeutic strategy for modulating T-cell-mediated immune responses without causing broad immunosuppression. This compound was developed as a potent, selective, and orally bioavailable inhibitor to meet this therapeutic need.[4]
Mechanism of Action of this compound
This compound exerts its immunosuppressive effects by directly inhibiting the enzymatic activity of PKCθ. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to T-cell activation. Specifically, this compound has been shown to suppress CD3/CD28-induced IL-2 gene transcription in Jurkat T-cells and inhibit the proliferation of human primary T-cells.[5][6]
Structure-Activity Relationship (SAR) of this compound
This compound belongs to a class of 2,4-diamino-5-cyanopyrimidine derivatives. Its development originated from the optimization of a lead compound, derivative 2 , which, despite being a potent PKCθ inhibitor, suffered from significant time-dependent inhibition (TDI) of cytochrome P450 3A4 (CYP3A4).[5][7] TDI of CYP enzymes is a major liability in drug development, as it can lead to unpredictable drug-drug interactions. The medicinal chemistry effort, therefore, focused on structural modifications to mitigate this TDI while retaining high affinity and selectivity for PKCθ.[5] this compound is also referred to as compound 34 in the primary literature.[5]
The core strategy involved modifying the substituents on the 2,4-diaminopyrimidine scaffold to reduce the potential for metabolic activation by CYP3A4. Key insights from the SAR studies include:
-
Pyrimidine Core: The 2,4-diamino-5-cyanopyrimidine core is crucial for binding to the hinge region of the PKCθ kinase domain. Modifications at the 5-position, such as replacing the cyano group with fluorine, were explored to modulate electronic properties and metabolic stability.[8][9]
-
N4-Substituent: The adamantyl group at the N4 position occupies a key lipophilic pocket. While essential for potency, modifications in this region were carefully considered to balance potency and physicochemical properties.
-
N2-Substituent: The side chain at the N2-amino position was a primary focus for optimization to reduce CYP3A4 TDI. The lead compound 2 possessed a pyridyl methylamino group that was identified as a potential site of metabolic activation. By replacing this with a (2-(methylthio)pyridin-4-yl)methyl group, as seen in this compound (34 ), the CYP3A4 TDI was significantly mitigated.[5]
The progression from the initial lead to this compound highlights a successful medicinal chemistry campaign to resolve a significant drug metabolism issue while preserving potent on-target activity.
Data Presentation: In Vitro Activity and Selectivity
The following tables summarize the quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: Inhibitory Activity against PKC Isoforms
| Kinase Isoform | IC50 (nM) | Selectivity (Fold vs. PKCθ) |
| PKCθ | 0.48 | 1 |
| PKCε | 18 | ~38 |
| PKCα | 160 | ~333 |
| PKCδ | 160 | ~333 |
| PKCβ1 | >840 | >1750 |
| PKCγ | >1000 | >2083 |
| PKCη | >1000 | >2083 |
| PKCζ | >1000 | >2083 |
| Data sourced from multiple references.[4][9][10] |
Table 2: Cellular Activity and Other Kinase Inhibition
| Assay / Kinase | Cell Line / Target | IC50 (nM) |
| IL-2 Gene Transcription | Jurkat T-Cells | 14.0 |
| T-Cell Proliferation | Human Primary T-Cells | 17.0 |
| CDK2 | N/A | 84.0 |
| Data sourced from multiple references.[4][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are synthesized from established methods in the field.
PKCθ Enzymatic Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of PKCθ by measuring the amount of ADP produced during the phosphorylation reaction.
Workflow Diagram:
Methodology:
-
Preparation: All reagents (recombinant human PKCθ, substrate peptide, ATP, and this compound) are diluted in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM Na3VO4, 2 mM DTT).
-
Compound Plating: A serial dilution of this compound is prepared in DMSO and dispensed into a low-volume 384-well plate. A vehicle control (DMSO) is also included.
-
Kinase Reaction: The PKCθ enzyme is added to the wells, followed by the addition of a substrate/ATP mixture to initiate the reaction. The final reaction volume is typically 5-10 µL.
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.
-
ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. The plate is incubated for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. The plate is incubated for another 30 minutes.
-
Data Acquisition: Luminescence is measured using a plate reader. The signal is inversely proportional to the activity of the kinase inhibitor. IC50 values are calculated by fitting the data to a four-parameter logistic curve.[8]
IL-2 Gene Transcription Assay (Luciferase Reporter)
This cell-based assay measures the effect of this compound on the transcriptional activity of the IL-2 promoter.
Methodology:
-
Cell Culture: Jurkat T-cells stably transfected with a luciferase reporter gene under the control of the IL-2 promoter are used. Cells are maintained in RPMI-1640 medium supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Plating: Cells are seeded into a 96-well white, clear-bottom plate at a density of approximately 1 x 10^5 cells per well.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: T-cell activation is induced by adding stimulants such as phorbol 12-myristate 13-acetate (PMA) and ionomycin, or by using anti-CD3/CD28 antibodies.
-
Incubation: The plate is incubated for 6-14 hours at 37°C in a 5% CO2 incubator to allow for reporter gene expression.
-
Lysis and Signal Detection: A luciferase assay reagent (e.g., Bright-Glo™) is added directly to the wells. This lyses the cells and provides the substrate for the luciferase enzyme.
-
Data Acquisition: After a brief incubation (2-10 minutes) to stabilize the signal, luminescence is read on a plate reader. IC50 values are determined from the dose-response curve.
T-Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation of primary T-cells by measuring cellular ATP levels as an indicator of cell viability.
Methodology:
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Primary T-cells can be further purified if needed.
-
Cell Plating: Cells are seeded in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or vehicle.
-
Stimulation: T-cell proliferation is induced with anti-CD3 and anti-CD28 antibodies.
-
Incubation: The cells are incubated for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
ATP Measurement: The plate is equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well is added.
-
Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is measured. The signal is directly proportional to the number of viable, proliferating cells. IC50 values are calculated from the resulting dose-response curve.
Conclusion
This compound is a testament to a successful, structure-guided drug discovery program. It is a highly potent and selective inhibitor of PKCθ, a key enzyme in T-cell activation. The structure-activity relationship studies, driven by the need to mitigate CYP3A4 time-dependent inhibition, led to the discovery of a molecule with a promising preclinical profile. The detailed in vitro and cellular characterization confirms its mechanism of action and its potential as an immunosuppressive agent for T-cell-mediated diseases. The data and protocols presented in this guide provide a robust framework for researchers and drug developers working on similar therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PKC | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the Novel PKCθ Selective Inhibitor this compound on Acute Rejection in Rats and Monkeys - ATC Abstracts [atcmeetingabstracts.com]
- 10. optimization-of-2-4-diamino-5-fluoropyrimidine-derivatives-as-protein-kinase-c-theta-inhibitors-with-mitigated-time-dependent-drug-drug-interactions-and-p-gp-liability - Ask this paper | Bohrium [bohrium.com]
Preliminary Studies on AS2521780 in Immunology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS2521780 has emerged as a potent and highly selective inhibitor of Protein Kinase C theta (PKCθ), a key signaling molecule in T-cell activation. This technical guide synthesizes the foundational preclinical data on this compound, providing an in-depth overview of its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its initial characterization. The information presented is intended to support further research and development of PKCθ inhibitors for T-cell mediated autoimmune diseases and transplant rejection.
Core Mechanism of Action: Selective PKCθ Inhibition
This compound is a small-molecule inhibitor that demonstrates potent and selective inhibition of the PKCθ isoenzyme.[1][2][3][4][5] PKCθ is a critical component of the T-cell receptor (TCR) signaling cascade, which, upon activation, leads to the downstream activation of transcription factors such as NF-κB, AP-1, and NFAT.[1] These transcription factors are essential for the production of Interleukin-2 (IL-2) and subsequent T-cell proliferation and differentiation. By selectively targeting PKCθ, this compound effectively blocks these downstream events, leading to immunosuppression.[1][2][3]
The selectivity of this compound for PKCθ over other PKC isoforms and a panel of other protein kinases is a key characteristic, suggesting a reduced potential for off-target effects.[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| Recombinant Human PKCθ | Enzyme Assay | 0.48 nM | [1][2][3][4][5] |
| CD3/CD28-induced IL-2 Gene Transcription | Jurkat T cells | 14 nM | [5][6] |
| Human Primary T-cell Proliferation | Human Peripheral T-cells | 17 nM | [5][6] |
| Concanavalin A-induced IL-2 Production | Rat Splenocytes | 8.9 nM | [6] |
| Concanavalin A-induced IL-2 Production | Monkey Peripheral Blood Mononuclear Cells | 10.5 nM | [6] |
Note: this compound showed over 30-fold higher selectivity for PKCθ compared to other PKC isoforms and over 100-fold selectivity against a panel of 27 other protein kinases.[1][5]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Key Findings | Reference |
| Rat Adjuvant-Induced Arthritis | Oral administration of this compound | Significantly reduced paw swelling in a dose-dependent manner. | [1][2][3] |
| Rat Cardiac Transplantation | This compound monotherapy (10 mg/kg b.i.d.) | Prolonged graft survival to 14 days (vs. 5-6 days in untreated). | [7] |
| Rat Cardiac Transplantation | This compound monotherapy (30 mg/kg b.i.d.) | Prolonged graft survival to 20 days. | [7] |
| Rat Cardiac Transplantation | This compound (3 mg/kg b.i.d.) + Tacrolimus (0.02 mg/kg) | Significant improvement in graft survival. | [7] |
| Rat Cardiac Transplantation | This compound (3 mg/kg b.i.d.) + Mycophenolate Mofetil (15 mg/kg) | Significant improvement in graft survival. | [7] |
| Non-Human Primate Renal Transplantation | This compound (3 mg/kg b.i.d.) + Tacrolimus (1 mg/kg) | Significantly improved graft survival compared to tacrolimus alone. | [7] |
Signaling Pathways and Experimental Workflows
PKCθ Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of PKCθ in the T-cell receptor signaling cascade and the point of intervention for this compound.
Experimental Workflow for In Vitro T-Cell Proliferation Assay
This diagram outlines the general workflow for assessing the effect of this compound on human primary T-cell proliferation.
Experimental Workflow for Rat Adjuvant-Induced Arthritis Model
The following diagram provides a high-level overview of the in vivo experimental workflow for the rat adjuvant-induced arthritis model.
Experimental Protocols
In Vitro PKCθ Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on recombinant human PKCθ enzyme activity.
-
Methodology: A standard enzymatic assay was likely employed, measuring the phosphorylation of a substrate by PKCθ in the presence of varying concentrations of this compound. The IC50 value was calculated from the resulting dose-response curve. The selectivity was determined by performing similar assays with other PKC isoforms and a panel of different protein kinases.[1][2]
IL-2 Gene Transcription Assay in Jurkat T-cells
-
Objective: To assess the effect of this compound on T-cell receptor signaling leading to IL-2 gene expression.
-
Cell Line: Jurkat T-cells, a human T-lymphocyte cell line.
-
Methodology: Jurkat T-cells were stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.[1][2] The cells were concurrently treated with varying concentrations of this compound. IL-2 gene transcription was likely quantified using a reporter gene assay, such as a luciferase reporter under the control of the IL-2 promoter.[6] The IC50 value was determined by measuring the reduction in reporter activity.
Human Primary T-cell Proliferation Assay
-
Objective: To evaluate the impact of this compound on the proliferation of primary human T-cells.
-
Cells: Human peripheral T-cells.
-
Methodology: Isolated human peripheral T-cells were incubated with this compound and stimulated with anti-human CD28 (0.5 µg/mL).[4] After a 48-hour incubation period, cell proliferation was measured using a viability assay, such as the CellTiter-Glo Luminescent Cell Viability Assay.[4] The IC50 value was calculated based on the dose-dependent inhibition of proliferation.
Cytokine Production Assay in Rat Splenocytes and Monkey PBMCs
-
Objective: To determine the effect of this compound on mitogen-induced cytokine production.
-
Cells: Rat splenocytes and monkey peripheral blood mononuclear cells (PBMCs).
-
Methodology: Cells were stimulated with the T-cell mitogen concanavalin A in the presence of varying concentrations of this compound.[2][6] The concentration of cytokines, such as IL-2, in the cell culture supernatant was measured, likely by ELISA. The IC50 values for the inhibition of cytokine production were then determined.
Rat Adjuvant-Induced Arthritis Model
-
Objective: To assess the in vivo efficacy of this compound in a T-cell-mediated autoimmune disease model.
-
Animal Model: Female Lewis rats.[6]
-
Methodology: Arthritis was induced in the rats. This compound or a vehicle control was administered orally twice daily from day 1 to day 24.[4] Paw swelling was monitored as a measure of disease severity. On day 25, the paws were dissected, fixed in 10% neutral buffered formalin, decalcified, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for histopathological evaluation.[4]
Rat and Non-Human Primate Transplantation Models
-
Objective: To evaluate the potential of this compound to prevent allograft rejection.
-
Animal Models: ACI-to-Lewis rat cardiac transplantation model and a non-human primate renal transplantation model.[7]
-
Methodology: this compound was administered either as a monotherapy or in combination with suboptimal doses of standard immunosuppressants like tacrolimus or mycophenolate mofetil.[7] The primary endpoint was graft survival time.
Clinical Trial Status
A search for clinical trials involving this compound did not yield any results. The development status of this compound is currently listed as pending.[3]
Conclusion
The preliminary data on this compound strongly support its profile as a potent and selective PKCθ inhibitor with significant immunosuppressive activity. Its efficacy in preclinical models of arthritis and organ transplantation highlights the therapeutic potential of targeting PKCθ for T-cell-mediated diseases. The detailed in vitro and in vivo data presented in this guide provide a solid foundation for further investigation and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 7. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of PKC-theta Inhibition with AS2521780: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C-theta (PKCθ) has emerged as a critical regulator of T-cell activation and signaling, positioning it as a highly attractive therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders and organ transplant rejection.[1][2] PKCθ, a member of the novel PKC subfamily of serine/threonine kinases, is predominantly expressed in T-cells and plays a pivotal role in the signaling cascade initiated by T-cell receptor (TCR) and CD28 co-stimulation.[1][3] Its activation leads to the downstream signaling events that orchestrate T-cell proliferation, differentiation, and cytokine production, making its selective inhibition a promising strategy for immunomodulation.[1][4] AS2521780 is a novel, potent, and selective small-molecule inhibitor of PKCθ that has demonstrated significant therapeutic potential in preclinical studies.[5][6][7][8] This technical guide provides an in-depth overview of the therapeutic potential of PKCθ inhibition with this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.
Mechanism of Action of PKC-theta in T-Cell Activation
Upon engagement of the T-cell receptor (TCR) and the co-stimulatory molecule CD28 by an antigen-presenting cell (APC), a signaling cascade is initiated that leads to the activation of PKCθ.[3][9] Activated PKCθ translocates to the immunological synapse, the interface between the T-cell and the APC, where it orchestrates the activation of key transcription factors, including NF-κB, AP-1, and NFAT.[1][3][10][11] These transcription factors are essential for the expression of genes critical for T-cell activation, such as the cytokine Interleukin-2 (IL-2), which drives T-cell proliferation and differentiation.[1][4][10] By selectively inhibiting PKCθ, this compound effectively blocks this signaling cascade, leading to a reduction in T-cell activation, proliferation, and cytokine production, thereby dampening the inflammatory response.[5][7]
PKC-theta Signaling Pathway
Caption: PKC-theta signaling pathway in T-cell activation and the point of inhibition by this compound.
Quantitative Data on this compound
This compound has demonstrated potent and selective inhibition of PKCθ in a variety of assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. Other PKC Isoforms | Reference(s) |
| PKCθ | 0.48 | >30-fold | [5][6][7][8][12] |
| PKCα | 160 | 333-fold | [8][13] |
| PKCβ | >840 | >1750-fold | [13] |
| PKCγ | >1000 | >2083-fold | [13] |
| PKCδ | 160 | 333-fold | [8][13] |
| PKCε | 18 | 37.5-fold | [8][13] |
| PKCη | >1000 | >2083-fold | [13] |
| PKCζ | >1000 | >2083-fold | [13] |
| PKCι | >1000 | >2083-fold | [13] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Endpoint | IC50 (nM) | Reference(s) |
| CD3/CD28-induced IL-2 Gene Transcription | Jurkat T cells | IL-2 Luciferase Reporter | 14 | [12] |
| Human Primary T-cell Proliferation | Human PBMCs | Cell Viability | 17 | [12] |
| Concanavalin A-induced Cytokine Production | Rat Splenocytes | Cytokine Levels | Similar potency to human cells | [5][7] |
| Concanavalin A-induced Cytokine Production | Monkey PBMCs | Cytokine Levels | Similar potency to human cells | [5][7] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Adjuvant-Induced Arthritis
| Treatment Group | Dose | Administration | Outcome | Reference(s) |
| This compound | Dose-dependent | Oral, twice daily | Significantly reduced paw swelling | [5][6][7] |
Table 4: In Vivo Efficacy of this compound in Transplantation Models
| Model | Species | Treatment | Outcome | Reference(s) |
| Cardiac Allograft | Rat | Monotherapy (10 mg/kg & 30 mg/kg b.i.d.) | Significantly prolonged graft survival | [14] |
| Cardiac Allograft | Rat | Combination with Tacrolimus (0.02 mg/kg) | Significant improvement in graft survival | [14] |
| Cardiac Allograft | Rat | Combination with Mycophenolate Mofetil (15 mg/kg) | Significant improvement in graft survival | [14] |
| Renal Allograft | Non-human Primate | Combination with Tacrolimus (1 mg/kg) | Significantly improved graft survival compared to Tacrolimus alone | [14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
PKC-theta In Vitro Kinase Activity Assay
This protocol is adapted from established methods for measuring PKCθ kinase activity.[3][9][15]
Objective: To determine the in vitro inhibitory activity (IC50) of this compound against recombinant human PKCθ.
Materials:
-
Recombinant human PKCθ enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)
-
Cofactors: Phorbol 12-myristate 13-acetate (PMA) and Phosphatidylserine (PtdSer)
-
This compound at various concentrations
-
5x SDS-PAGE loading buffer
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant PKCθ, MBP, and cofactors (PMA and PtdSer).
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding 5x SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated MBP using a phosphorimager or quantify the radioactivity by cutting the corresponding band and using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using appropriate software.
CD3/CD28-Induced IL-2 Gene Transcription Assay in Jurkat T-cells
This protocol is based on standard methods for assessing T-cell activation.[5][16][17][18][19]
Objective: To evaluate the effect of this compound on T-cell receptor-mediated IL-2 gene expression.
Materials:
-
Jurkat T-cells stably transfected with an IL-2 promoter-luciferase reporter construct.
-
96-well cell culture plates.
-
Anti-CD3 and anti-CD28 antibodies.
-
This compound at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the Jurkat T-cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate the cells for a further period (e.g., 6-8 hours) at 37°C in a CO₂ incubator.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of IL-2 promoter activity for each concentration of this compound and determine the IC50 value.
Human Primary T-cell Proliferation Assay
This protocol outlines a common method for measuring the anti-proliferative effects of a compound on primary T-cells.[6][7][20]
Objective: To assess the inhibitory effect of this compound on the proliferation of human primary T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA)).
-
Cell proliferation dye (e.g., CFSE) or a cell viability reagent (e.g., CellTiter-Glo®).
-
This compound at various concentrations.
-
96-well cell culture plates.
-
Flow cytometer or a plate reader capable of measuring luminescence.
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Label the T-cells with CFSE (if using flow cytometry) or seed unlabeled PBMCs in a 96-well plate.
-
Add various concentrations of this compound or vehicle control.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA.
-
Incubate the cells for 3-5 days at 37°C in a CO₂ incubator.
-
For CFSE assay: Harvest the cells, stain for T-cell markers (e.g., CD3), and analyze CFSE dilution by flow cytometry.
-
For viability assay: Add the cell viability reagent and measure luminescence according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of T-cell proliferation for each concentration of this compound and determine the IC50 value.
Adjuvant-Induced Arthritis (AIA) in a Rat Model
This is a widely used preclinical model for rheumatoid arthritis.[1][2][10][14][21]
Objective: To evaluate the in vivo efficacy of this compound in a T-cell-driven autoimmune disease model.
Materials:
-
Lewis rats (or another susceptible strain).
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.
-
This compound formulated for oral administration.
-
Calipers for measuring paw volume.
Procedure:
-
Induce arthritis by a single intradermal injection of CFA into the base of the tail or a hind paw of the rats on day 0.
-
Randomly assign the animals to treatment groups (vehicle control, different doses of this compound).
-
Begin oral administration of this compound or vehicle on a prophylactic or therapeutic schedule (e.g., daily from day 0 or after disease onset).
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers), redness, and joint stiffness.
-
At the end of the study, sacrifice the animals and collect tissues (e.g., paws, spleen) for histological analysis and cytokine measurements.
-
Compare the paw volume and histological scores between the treatment groups to assess the efficacy of this compound.
Experimental Workflow: In Vivo Efficacy in Adjuvant-Induced Arthritis
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a rat model of adjuvant-induced arthritis.
Conclusion
This compound is a potent and selective inhibitor of PKCθ with a well-defined mechanism of action in T-cell signaling. The comprehensive preclinical data presented in this guide, from in vitro enzyme and cellular assays to in vivo models of autoimmune disease and organ transplantation, strongly support its therapeutic potential. The detailed experimental protocols provided herein offer a valuable resource for researchers in the field of immunology and drug development who are interested in further exploring the role of PKCθ and the therapeutic utility of its inhibitors. The promising efficacy and selectivity profile of this compound make it a compelling candidate for further clinical investigation in the treatment of T-cell-mediated diseases.
References
- 1. inotiv.com [inotiv.com]
- 2. Adjuvant-Induced Arthritis Model [chondrex.com]
- 3. promega.com [promega.com]
- 4. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. PKC theta Kinase Enzyme System Application Note [promega.com]
- 9. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 10. chondrex.com [chondrex.com]
- 11. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Frontiers | Establishment of a Hyperacute Rejection Model of ABO-Incompatible Renal Transplantation in Nonhuman Primates [frontiersin.org]
- 13. Induction of transplantation tolerance in non-human primate preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.10. Establishment of adjuvant-induced arthritis (AIA) rat model [bio-protocol.org]
- 15. PKC-θ in vitro Kinase Activity Assay [en.bio-protocol.org]
- 16. T Cell Activation Bioassay (IL-2) Protocol [worldwide.promega.com]
- 17. T Cell Activation Bioassay (NFAT/IL-2) [promega.sg]
- 18. [PDF] CD28-stimulated IL-2 gene expression in Jurkat T cells occurs in part transcriptionally and is cyclosporine-A sensitive. | Semantic Scholar [semanticscholar.org]
- 19. Molecular pathway profiling of T lymphocyte signal transduction pathways; Th1 and Th2 genomic fingerprints are defined by TCR and CD28-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. akadeum.com [akadeum.com]
- 21. Adjuvant-induced arthritis rat model [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for AS2521780 in In Vitro T-Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS2521780 is a potent and selective inhibitor of Protein Kinase C-theta (PKCθ), a key enzyme in the T-cell receptor (TCR) signaling pathway that is crucial for T-cell activation, proliferation, and cytokine production.[1][2][3] These application notes provide detailed protocols for utilizing this compound in various in vitro T-cell assays to study its immunomodulatory effects. The protocols described herein are essential for screening and characterizing the potency and selectivity of this compound and similar compounds in a cellular context.
Introduction
T-cell mediated immunity is central to the pathogenesis of autoimmune diseases and allograft rejection.[2][3] The selective inhibition of signaling pathways involved in T-cell activation presents a promising therapeutic strategy. PKCθ is a serine/threonine kinase predominantly expressed in T-cells that plays a critical role in transducing signals from the TCR and the co-stimulatory receptor CD28.[4][5][6] Upon T-cell activation, PKCθ is recruited to the immunological synapse where it mediates the activation of downstream transcription factors such as NF-κB, AP-1, and NFAT, leading to the production of interleukin-2 (IL-2) and subsequent T-cell proliferation.[5]
This compound has been identified as a highly selective inhibitor of PKCθ with a reported IC50 of 0.48 nM.[1][7][8] Its selectivity for PKCθ over other PKC isoforms makes it a valuable tool for dissecting the role of PKCθ in T-cell function and for developing novel immunosuppressive agents.[3][7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Cell/Enzyme | Assay Type | IC50 (nM) | Reference |
| Recombinant Human PKCθ | Enzyme Activity Assay | 0.48 | [1][7][8] |
| Jurkat T-Cells | IL-2 Gene Transcription | 14 | [8] |
| Human Primary T-Cells | Proliferation | 17 | [8] |
Table 2: Selectivity of this compound against PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCθ | 0.48 |
| PKCε | 18 |
| PKCα | 160 |
| PKCδ | 160 |
| PKCβ | > 840 |
| PKCγ | > 840 |
| PKCζ | > 840 |
| PKCη | Not Reported |
Data compiled from multiple sources indicating high selectivity for PKCθ.[3][7]
Signaling Pathway
Caption: PKCθ Signaling Pathway in T-Cell Activation.
Experimental Protocols
Jurkat T-Cell IL-2 Production Assay
This protocol describes the measurement of IL-2 production in Jurkat T-cells, an immortalized human T-lymphocyte cell line, following stimulation and treatment with this compound.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS, penicillin/streptomycin
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
This compound
-
96-well flat-bottom plates
-
Human IL-2 ELISA kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed Jurkat T-cells at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or vehicle control (e.g., DMSO) to the wells and pre-incubate for 1-2 hours at 37°C, 5% CO2.
-
Cell Stimulation: Stimulate the cells by adding anti-CD3 (final concentration 1-3 µg/mL) and anti-CD28 (final concentration 3-5 µg/mL) antibodies.[9][10]
-
Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO2.[11]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
IL-2 Measurement: Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of IL-2 inhibition against the log concentration of the compound.
Caption: Jurkat T-Cell IL-2 Production Assay Workflow.
Human Primary T-Cell Proliferation Assay (CFSE-based)
This protocol details the measurement of proliferation of isolated human primary T-cells using the carboxyfluorescein succinimidyl ester (CFSE) dilution method.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell isolation kit
-
RPMI-1640 medium with 10% FBS, penicillin/streptomycin, and IL-2 (100 IU/mL)
-
CFSE dye
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
This compound
-
96-well U-bottom plates
-
Flow cytometer
Protocol:
-
T-Cell Isolation: Isolate primary T-cells from human PBMCs using a negative selection kit.
-
CFSE Staining: Resuspend T-cells at 10-100 x 10^6 cells/mL in pre-warmed PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at room temperature, protected from light.[12] Quench the staining by adding 5 volumes of ice-cold complete medium. Wash the cells twice.
-
Cell Seeding: Resuspend CFSE-labeled T-cells in complete medium and seed at 1 x 10^5 cells/well in a 96-well U-bottom plate pre-coated with anti-CD3 antibody (1-3 µg/mL).
-
Compound Treatment and Stimulation: Add serial dilutions of this compound or vehicle control. Add soluble anti-CD28 antibody (3-5 µg/mL) to the wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C, 5% CO2.[13][14]
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Gate on the T-cell population and measure the dilution of CFSE fluorescence to determine the extent of cell proliferation.
-
Data Analysis: Calculate the percentage of proliferating cells for each condition and determine the IC50 of this compound.
Caption: Human Primary T-Cell Proliferation Assay Workflow.
Rat Splenocyte Cytokine Production Assay
This protocol is for measuring cytokine production from rat splenocytes stimulated with the mitogen Concanavalin A (Con A).
Materials:
-
Spleen from a rat
-
RPMI-1640 medium with 10% FBS, penicillin/streptomycin
-
Concanavalin A (Con A)
-
This compound
-
96-well flat-bottom plates
-
Rat cytokine ELISA kits (e.g., for IL-2, IFN-γ)
-
Plate reader
Protocol:
-
Splenocyte Isolation: Aseptically remove the spleen from a rat and prepare a single-cell suspension. Lyse red blood cells using an appropriate buffer.
-
Cell Seeding: Resuspend splenocytes in complete medium and seed at a density of 4 x 10^5 cells/well in a 96-well plate.[15]
-
Compound Treatment: Add serial dilutions of this compound or vehicle control and pre-incubate for 1-2 hours at 37°C, 5% CO2.
-
Cell Stimulation: Stimulate the cells by adding Con A to a final concentration of 5 µg/mL.[15]
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of desired cytokines (e.g., IL-2, IFN-γ) in the supernatant using specific rat cytokine ELISA kits.
-
Data Analysis: Determine the IC50 of this compound for the inhibition of each cytokine's production.
Caption: Rat Splenocyte Cytokine Production Assay Workflow.
References
- 1. This compound | PKC | TargetMol [targetmol.com]
- 2. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Novel PKCθ Selective Inhibitor this compound on Acute Rejection in Rats and Monkeys - ATC Abstracts [atcmeetingabstracts.com]
- 4. researchgate.net [researchgate.net]
- 5. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 9. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Adenine Nucleotides Attenuate Murine T Cell Activation Induced by Concanavalin A or T Cell Receptor Stimulation [frontiersin.org]
Application Notes and Protocols for AS2521780 in Primary Human T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2521780 is a potent and selective inhibitor of Protein Kinase C theta (PKCθ), a crucial enzyme in the signaling pathways that govern T-cell activation and proliferation.[1][2][3] PKCθ is a member of the novel PKC subfamily and is predominantly expressed in T-lymphocytes.[3] Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ is activated and plays a key role in mediating downstream signaling cascades that lead to the activation of transcription factors such as NF-κB, AP-1, and NFAT.[3][4] These transcription factors are essential for the production of interleukin-2 (IL-2) and subsequent T-cell proliferation.[1][3] By selectively targeting PKCθ, this compound offers a specific mechanism to modulate T-cell mediated immune responses, making it a valuable tool for studying T-cell biology and for the development of novel immunosuppressive therapies.[1]
These application notes provide a detailed protocol for utilizing this compound to inhibit primary human T-cell proliferation induced by anti-CD3/CD28 antibodies.
Data Presentation
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Protein Kinase C theta (PKCθ) | [1][2] |
| IC50 (recombinant human PKCθ) | 0.48 nM | [1] |
| Selectivity | >30-fold higher than other PKC isoforms | [1] |
| Cellular Activity | Suppresses CD3/CD28-induced IL-2 transcription and primary human T-cell proliferation | [1] |
Table 2: Recommended Conditions for T-Cell Proliferation Assay
| Parameter | Recommended Value |
| Cell Type | Primary Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells |
| Stimulation | Plate-bound anti-CD3 and soluble anti-CD28 antibodies |
| This compound Concentration Range | 0.1 µM - 10 µM (optimization recommended) |
| Incubation Time | 48 - 96 hours |
| Proliferation Readout | CFSE dilution assay or CellTiter-Glo® Luminescent Cell Viability Assay |
Signaling Pathway
Figure 1: PKCθ Signaling Pathway in T-Cell Activation.
Experimental Workflow
Figure 2: Experimental Workflow for T-Cell Proliferation Assay.
Logical Relationship
Figure 3: Inhibition of T-Cell Proliferation by this compound.
Experimental Protocols
Materials and Reagents
-
This compound (prepare a stock solution in DMSO)
-
Primary human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Anti-human CD3 antibody (clone UCHT1 or OKT3)
-
Anti-human CD28 antibody (clone CD28.2)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well flat-bottom cell culture plates
-
Flow cytometer
-
Luminometer
Protocol 1: T-Cell Proliferation Assay using CFSE Dilution
This protocol allows for the visualization of successive generations of proliferating T-cells.
1. Isolation and Labeling of PBMCs a. Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions. b. Wash the isolated PBMCs twice with PBS. c. Resuspend the cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS. d. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light. e. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. f. Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE. g. Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
2. T-Cell Stimulation and Treatment with this compound a. Coat a 96-well flat-bottom plate with anti-human CD3 antibody at a concentration of 1-5 µg/mL in PBS overnight at 4°C. b. The next day, wash the plate three times with sterile PBS to remove unbound antibody. c. Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting range is 0.1 µM to 10 µM. Include a DMSO vehicle control. d. Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells of the anti-CD3 coated plate. e. Add 100 µL of the CFSE-labeled PBMC suspension (1 x 10^5 cells) to each well. f. Add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL to all wells except for the unstimulated control. g. The final volume in each well should be 200 µL.
3. Incubation and Analysis a. Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator. b. After incubation, harvest the cells and wash them with PBS containing 2% FBS. c. Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired. d. Analyze the cells by flow cytometry. Gate on the lymphocyte population and then on the T-cell subset of interest. e. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Protocol 2: T-Cell Proliferation Assay using CellTiter-Glo®
This protocol provides a high-throughput method to assess cell viability as a measure of proliferation.
1. Isolation of PBMCs a. Isolate PBMCs from healthy donor blood as described in Protocol 1, step 1a-b. b. Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
2. T-Cell Stimulation and Treatment with this compound a. Coat a 96-well flat-bottom plate with anti-human CD3 antibody as described in Protocol 1, step 2a-b. b. Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting range is 0.1 µM to 10 µM. Include a DMSO vehicle control. c. Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells. d. Add 100 µL of the PBMC suspension (1 x 10^5 cells) to each well. e. Add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL to all wells except for the unstimulated control. f. The final volume in each well should be 200 µL.
3. Incubation and Analysis a. Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[5] b. After incubation, allow the plate to equilibrate to room temperature for 30 minutes. c. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. d. Add 100 µL of the CellTiter-Glo® reagent to each well. e. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. f. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. g. Measure the luminescence using a luminometer.
Data Analysis
For the CFSE dilution assay, the percentage of divided cells and the proliferation index can be calculated using appropriate flow cytometry analysis software. For the CellTiter-Glo® assay, the luminescent signal is proportional to the number of viable cells. The results should be expressed as a percentage of the proliferation observed in the vehicle-treated control. The IC50 value, the concentration of this compound that causes 50% inhibition of T-cell proliferation, can be determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Conclusion
This compound is a valuable research tool for investigating the role of PKCθ in T-cell function. The protocols outlined in these application notes provide a framework for assessing the inhibitory effect of this compound on primary human T-cell proliferation. Researchers should optimize the specific conditions for their experimental system to obtain the most reliable and reproducible results.
References
- 1. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | PKC | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AS2521780 in Rat Arthritis Models
These application notes provide detailed protocols for researchers and drug development professionals on the use of AS2521780, a selective Protein Kinase C theta (PKCθ) inhibitor, in rat models of arthritis. The information compiled here is based on available preclinical research and is intended to serve as a comprehensive guide for investigating the therapeutic potential of this compound in inflammatory arthritis.
Introduction
This compound is a potent and selective inhibitor of PKCθ, a key enzyme in the T-cell receptor signaling pathway.[1][2][3] T-cell-mediated immunity is central to the pathogenesis of autoimmune diseases like rheumatoid arthritis.[1][3] By selectively targeting PKCθ, this compound offers a potential therapeutic strategy to modulate the inflammatory cascade in arthritis with a reduced risk of broad immunosuppression. Preclinical studies have demonstrated that this compound can significantly reduce joint inflammation in a dose-dependent manner in a rat model of adjuvant-induced arthritis.[1][3]
Data Presentation
The following tables summarize the available quantitative data on the administration and efficacy of this compound in rat models. It is important to note that while the efficacy in an arthritis model has been confirmed, specific dosage details from that model are not publicly available. Therefore, dosage information from a rat cardiac transplantation model is provided as a relevant reference for establishing potential therapeutic ranges in rats.[4]
Table 1: this compound Dosage and Administration in a Rat Model
| Parameter | Details | Source |
| Animal Model | Adjuvant-Induced Arthritis (AIA) in rats | [1][3] |
| Reported Effect | Significantly reduced paw swelling in a dose-dependent manner. | [1][3] |
| Reference Dosages (from Rat Cardiac Transplantation Model) | 10 mg/kg, twice daily (b.i.d.) 30 mg/kg, twice daily (b.i.d.) | [4] |
| Reference Administration Route | Not specified for arthritis model, likely oral based on similar compounds. | |
| Reference Treatment Duration | Not specified for arthritis model. In the transplantation model, treatment was ongoing. | [4] |
Experimental Protocols
This section outlines a detailed methodology for an Adjuvant-Induced Arthritis (AIA) model in rats, a commonly used model for studying rheumatoid arthritis and evaluating anti-inflammatory compounds like this compound.
Protocol: Adjuvant-Induced Arthritis (AIA) in Rats
1. Materials:
-
Lewis or Wistar rats (male, 150-200g)
-
Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
P caliper or plethysmometer for paw volume measurement
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles (26-30 gauge)
2. Arthritis Induction:
-
On day 0, rats are anesthetized.
-
A single intradermal injection of 0.1 mL of FCA is administered into the plantar surface of the right hind paw.
3. Experimental Groups:
-
Group 1: Normal Control: Healthy rats receiving no treatment.
-
Group 2: Arthritis Control: AIA rats receiving the vehicle only.
-
Group 3-5: this compound Treatment Groups: AIA rats receiving different doses of this compound (e.g., 3, 10, 30 mg/kg) administered orally, once or twice daily.
-
Group 6: Positive Control (Optional): AIA rats receiving a standard-of-care drug like methotrexate or a non-steroidal anti-inflammatory drug (NSAID).
4. Dosing and Administration:
-
Treatment with this compound or vehicle should commence on a predetermined day post-adjuvant injection, either prophylactically (e.g., day 0) or therapeutically (e.g., day 7-10, upon the appearance of clinical signs of arthritis).
-
Administer the compound orally via gavage at the selected dosages and frequency for a specified duration (e.g., 14-21 days).
5. Assessment of Arthritis:
-
Paw Swelling: Measure the volume or thickness of both hind paws daily or every other day using a plethysmometer or caliper. The change in paw volume is a primary indicator of inflammation.
-
Arthritis Score: Visually score the severity of arthritis in all four paws based on a scale (e.g., 0-4 for each paw, where 0=no swelling/erythema and 4=severe swelling and erythema with joint rigidity).
-
Body Weight: Monitor the body weight of the animals regularly as a general health indicator.
-
Histopathology: At the end of the study, euthanize the animals and collect the ankle joints. Process the joints for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
6. Data Analysis:
-
Calculate the mean paw volume and arthritis scores for each group at each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment and control groups.
Visualizations
Signaling Pathway of PKCθ in T-Cell Activation
Caption: PKCθ signaling in T-cell activation and its inhibition by this compound.
Experimental Workflow for AIA Rat Model
Caption: Experimental workflow for the Adjuvant-Induced Arthritis (AIA) rat model.
References
Application Notes and Protocols for AS2521780 in Non-Human Primate Transplantation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2521780 is a potent and selective inhibitor of Protein Kinase C-theta (PKCθ), a key signaling molecule in T-cell activation.[1][2] This document provides detailed application notes and protocols for the use of this compound in non-human primate (NHP) transplantation studies, specifically focusing on renal allograft models. The selective inhibition of PKCθ by this compound presents a promising therapeutic strategy for preventing T-cell mediated rejection in solid organ transplantation.[1][2] Preclinical studies in NHPs are a critical step in evaluating the efficacy and safety of novel immunosuppressive agents like this compound before clinical translation.
Mechanism of Action and Signaling Pathway
This compound selectively targets PKCθ, a serine/threonine kinase predominantly expressed in T-lymphocytes. Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ is recruited to the immunological synapse where it activates downstream signaling cascades essential for T-cell activation, proliferation, and cytokine production. Specifically, PKCθ activation leads to the activation of transcription factors such as NF-κB and AP-1, which are crucial for the transcription of interleukin-2 (IL-2). By inhibiting PKCθ, this compound effectively suppresses T-cell mediated immune responses that lead to allograft rejection.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in non-human primate renal transplantation models.
Table 1: Efficacy of this compound in a Non-Human Primate Renal Transplant Model
| Treatment Group | Dose and Regimen | Mean Graft Survival (Days) | Statistical Significance (vs. Tacrolimus alone) | Reference |
| Tacrolimus (suboptimal dose) | 1 mg/kg | Not specified | - | [1] |
| This compound + Tacrolimus | This compound: 3 mg/kg b.i.d.Tacrolimus: 1 mg/kg | Significantly improved | P < 0.05 | [1] |
Table 2: Dosing Information for Immunosuppressive Agents in Non-Human Primate Studies
| Drug | Species | Dose | Route of Administration | Frequency | Reference |
| This compound | Cynomolgus Monkey | 3 mg/kg | Not specified | Twice daily (b.i.d.) | [1] |
| Tacrolimus | Cynomolgus Monkey | 1 mg/kg | Not specified | Not specified | [1] |
| Sotrastaurin (another PKC inhibitor) | Cynomolgus Monkey | 20 mg/kg | Oral | Once daily | [2] |
| Cyclosporine A (in combination with Sotrastaurin) | Cynomolgus Monkey | 20 mg/kg | Oral | Once daily | [2] |
Experimental Protocols
Non-Human Primate Renal Transplantation Model
This protocol outlines the key steps for evaluating the efficacy of this compound in a cynomolgus monkey renal allotransplantation model.
1. Animal Selection and Preparation:
-
Select healthy, adult cynomolgus monkeys (Macaca fascicularis) of compatible ABO blood groups.
-
Conduct mixed lymphocyte reaction (MLR) assays to ensure donor-recipient mismatch.
-
House animals in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Surgical Procedure: Renal Allotransplantation:
-
Anesthetize both the donor and recipient animals.
-
Perform a midline laparotomy on the donor to expose the left kidney.
-
Carefully dissect the renal artery, renal vein, and ureter.
-
Heparinize the donor animal.
-
Ligate and divide the renal vessels and ureter, and remove the kidney.
-
Perfuse the donor kidney with cold preservation solution (e.g., University of Wisconsin solution).
-
In the recipient, perform a midline laparotomy and expose the infrarenal aorta and vena cava.
-
Perform end-to-side anastomoses of the donor renal vein to the recipient vena cava and the donor renal artery to the recipient aorta.
-
Perform a ureteroneocystostomy to implant the donor ureter into the recipient's bladder.
-
Confirm hemostasis and close the abdominal incision.
-
Perform bilateral nephrectomy of the recipient's native kidneys to ensure the transplanted kidney is life-sustaining.
3. Post-Operative Care and Immunosuppression:
-
Provide appropriate analgesic and antibiotic therapy post-surgery.
-
Monitor the animal's clinical status daily, including activity, appetite, and urine output.
-
Administer this compound and any combination immunosuppressive drugs (e.g., tacrolimus) according to the study design. For example, this compound can be administered at 3 mg/kg twice daily in combination with a suboptimal dose of tacrolimus (1 mg/kg).[1]
-
Ensure adequate hydration and nutritional support.
4. Monitoring of Graft Function and Rejection:
-
Blood Chemistry:
-
Collect blood samples at regular intervals (e.g., daily for the first week, then 2-3 times per week).
-
Measure serum creatinine and blood urea nitrogen (BUN) levels to assess renal function. A significant and sustained increase in these parameters is indicative of graft dysfunction.
-
-
Hematology:
-
Perform complete blood counts (CBC) to monitor for signs of infection or drug-related side effects.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Monitoring:
-
If feasible, collect plasma samples to determine the concentration of this compound and other immunosuppressants.
-
Pharmacodynamic markers for PKCθ inhibition could include measuring the phosphorylation of downstream targets or assessing T-cell proliferation and cytokine production in vitro.
-
-
Histopathology:
-
Perform protocol-specified or for-cause graft biopsies.
-
Process tissue for hematoxylin and eosin (H&E) staining and other relevant immunohistochemical stains.
-
Score biopsies for signs of acute rejection (e.g., tubulitis, interstitial inflammation, vasculitis) according to a standardized grading system (e.g., Banff classification).
-
Table 3: Schedule of Post-Operative Monitoring
| Time Point | Clinical Assessment | Blood Collection (Chemistry & Hematology) | Biopsy |
| Daily (Week 1) | Vital signs, activity, urine output | Yes | As needed for cause |
| 2-3 times/week (Week 2-4) | Vital signs, activity, urine output | Yes | As per protocol |
| Weekly (Month 2 onwards) | Vital signs, activity, urine output | Yes | As per protocol |
Conclusion
This compound, as a selective PKCθ inhibitor, demonstrates significant potential as an immunosuppressive agent in the context of solid organ transplantation. The protocols and data presented in these application notes provide a framework for conducting preclinical efficacy and safety studies in non-human primate models. Careful adherence to surgical, post-operative, and monitoring procedures is crucial for obtaining reliable and translatable results. Further studies to define the optimal dose, combination therapies, and long-term safety profile of this compound in NHPs are warranted to support its clinical development for the prevention of allograft rejection.
References
Application Notes and Protocols for AS2521780, a Selective PKCθ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the procurement and application of AS2521780, a potent and selective inhibitor of Protein Kinase C theta (PKCθ). The following sections offer guidance on suppliers, key quantitative data, and experimental protocols for the use of this compound in research laboratory settings.
Supplier and Purchasing Information
This compound is available from various chemical suppliers catering to the research community. When purchasing, it is crucial to obtain a certificate of analysis to ensure the purity and identity of the compound.
| Supplier | Purity | Available Quantities | Additional Information |
| MedchemExpress | >98% (HPLC)[1] | 50 mg, 100 mg, 250 mg[2] | Certificate of Analysis and datasheet available for download.[2] |
| Probechem | >98% (HPLC) | Inquire for sizes | Datasheet and SDS available. |
| Bioquote | >98% (HPLC) | Inquire for pricing[1] | Distributed for Molnova.[1] |
| TargetMol | >98% | Inquire for sizes | Certificate of Analysis available. |
| GlpBio | >98.00% | Inquire for sizes | Certificate of Analysis and SDS available.[3] |
Quantitative Data Summary
This compound is a highly potent and selective inhibitor of PKCθ, demonstrating significantly lower activity against other PKC isoforms and a panel of other protein kinases.[2][4]
| Target | IC50 Value | Assay Conditions | Reference |
| Human recombinant PKCθ | 0.48 nM | Enzyme activity assay[2] | [5] |
| IL-2 Gene Transcription | 14 nM | CD3/CD28-induced, in Jurkat T cells | [6] |
| Human Primary T Cell Proliferation | 17 nM | CD3/CD28-induced | [6] |
| Concanavalin A-induced IL-2 production (rat splenocytes) | 8.9 nM | In vitro[6] | [6] |
| Concanavalin A-induced IL-2 production (monkey PBMCs) | 10.5 nM | In vitro[6] | [6] |
| PKCε | 18 nM | Enzyme activity assay | [7] |
| PKCα | 160 nM | Enzyme activity assay | [7] |
| PKCδ | 160 nM | Enzyme activity assay | [7] |
Signaling Pathway
This compound targets PKCθ, a key enzyme in the T-cell receptor (TCR) signaling pathway. Upon TCR and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of transcription factors such as NF-κB, NFAT, and AP-1, which are crucial for T-cell activation, proliferation, and cytokine production. PKCθ plays a central role in this process.[1][8]
References
- 1. PKC-Theta in Regulatory and Effector T-cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. chondrex.com [chondrex.com]
- 4. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]
- 5. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. longdom.org [longdom.org]
Reconstituting and Storing AS2521780 for Long-Term Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS2521780 is a potent and highly selective inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T-cell receptor signaling pathway.[1] Its specificity makes it a valuable tool for research in immunology, autoimmune diseases, and oncology. Proper handling, reconstitution, and storage of this compound are critical to ensure its stability, potency, and the reproducibility of experimental results. This document provides detailed application notes and protocols for the long-term use of this compound, including reconstitution, storage recommendations, and a sample experimental protocol for its use in a cell-based assay.
Chemical and Physical Properties
This compound is a solid powder with the following properties:
| Property | Value |
| Molecular Formula | C₃₀H₄₁N₇OS |
| Molecular Weight | 547.76 g/mol |
| CAS Number | 1214726-89-2 |
| Appearance | Solid |
| Solubility | Soluble in DMSO (10 mM) |
Mechanism of Action and Signaling Pathway
This compound is a potent, selective, and orally bioavailable inhibitor of PKCθ with an IC50 of 0.48 nM.[1] It displays greater than 30-fold selectivity over other PKC isoforms.[1] PKCθ plays a crucial role in T-cell activation. Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ is activated and subsequently initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of genes critical for T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2). By inhibiting PKCθ, this compound effectively blocks this signaling pathway, leading to the suppression of T-cell activation.
References
Application Notes and Protocols for AS2521780 in Acute Rejection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment schedules and experimental protocols for the use of AS2521780, a selective Protein Kinase C theta (PKCθ) inhibitor, in preclinical acute allograft rejection models. The following information is intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound as a potential immunosuppressive agent.
Mechanism of Action
This compound is a potent and highly selective inhibitor of PKCθ, a serine/threonine kinase predominantly expressed in T-lymphocytes.[1] PKCθ plays a crucial role in T-cell receptor (TCR) signaling, which is essential for T-cell activation, proliferation, and cytokine production – key events in the pathogenesis of acute allograft rejection.[2] Upon TCR and CD28 co-stimulation, PKCθ is recruited to the immunological synapse where it activates downstream signaling pathways, leading to the activation of transcription factors such as NF-κB, AP-1, and NFAT.[3][4][5] These transcription factors are critical for the expression of interleukin-2 (IL-2) and other pro-inflammatory cytokines that drive the adaptive immune response against the allograft.[4][5] By selectively inhibiting PKCθ, this compound blocks this signaling cascade, thereby suppressing T-cell mediated immune responses.[1]
Signaling Pathway
Caption: PKCθ signaling pathway in T-cell activation and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the treatment schedules and efficacy of this compound in preclinical acute rejection models.
Table 1: this compound Monotherapy in a Rat Cardiac Allograft Model [6]
| Animal Model | Treatment Group | Dose | Frequency | Graft Survival (Days) |
| ACI-to-Lewis Rat | Untreated Control | - | - | 5-6 |
| ACI-to-Lewis Rat | This compound | 10 mg/kg | Twice Daily (b.i.d.) | 14 |
| ACI-to-Lewis Rat | This compound | 30 mg/kg | Twice Daily (b.i.d.) | 20 |
Table 2: this compound Combination Therapy in a Rat Cardiac Allograft Model [6]
| Animal Model | Treatment Group | This compound Dose | Co-administered Drug & Dose | Graft Survival |
| ACI-to-Lewis Rat | This compound + Tacrolimus | 3 mg/kg b.i.d. | Tacrolimus (0.02 mg/kg) | Significantly Improved (P<0.001) |
| ACI-to-Lewis Rat | This compound + MMF | 3 mg/kg b.i.d. | Mycophenolate Mofetil (15 mg/kg) | Significantly Improved (P<0.001) |
Table 3: this compound Combination Therapy in a Non-Human Primate (NHP) Renal Allograft Model [6]
| Animal Model | Treatment Group | This compound Dose | Co-administered Drug & Dose | Graft Survival |
| Cynomolgus Monkey | Tacrolimus alone | - | Tacrolimus (1 mg/kg, suboptimal) | - |
| Cynomolgus Monkey | This compound + Tacrolimus | 3 mg/kg b.i.d. | Tacrolimus (1 mg/kg, suboptimal) | Significantly Improved (P<0.05) vs. Tacrolimus alone |
Experimental Protocols
Protocol 1: Heterotopic Cardiac Transplantation in Rats
This protocol describes a widely used model for studying acute cardiac allograft rejection.
1. Animals:
-
Donor: ACI rats
-
Recipient: Lewis rats
-
Anesthetize both donor and recipient rats.
-
In the donor, perform a median sternotomy to expose the heart.
-
Cannulate the aorta and perfuse the heart with cold cardioplegic solution (e.g., University of Wisconsin solution).[7]
-
Excise the donor heart and place it in ice-cold saline.
-
In the recipient, expose the abdominal aorta and inferior vena cava through a midline laparotomy.
-
Perform end-to-side anastomoses of the donor ascending aorta to the recipient's infrarenal abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.[7]
-
After completing the anastomoses, release the vascular clamps to allow reperfusion of the graft. A successfully transplanted heart will begin to beat spontaneously.
-
Close the abdominal incision in layers.
3. This compound Administration:
-
Preparation: For oral administration, this compound can be dissolved in a suitable vehicle such as propylene glycol or a 10% sucrose solution to improve palatability for voluntary ingestion.[9]
-
Administration: Administer the prepared solution via oral gavage or voluntary syringe feeding at the dosages specified in Tables 1 and 2.[10] Treatment should commence on the day of transplantation and continue daily for the duration of the study.
4. Assessment of Rejection:
-
Graft Survival: Monitor graft function daily by gentle abdominal palpation to assess the heartbeat. Rejection is defined as the complete cessation of a palpable heartbeat.
-
Histopathology: At the time of rejection or at the study endpoint, explant the cardiac allograft, fix in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Grade the severity of rejection based on the extent of inflammatory cell infiltration, myocyte necrosis, and vasculitis.
Protocol 2: Renal Transplantation in Non-Human Primates (NHPs)
This protocol outlines a model for evaluating immunosuppressive therapies in a clinically relevant large animal model.
1. Animals:
-
Donor and Recipient: Cynomolgus monkeys with mismatched major histocompatibility complex (MHC).[11]
2. Surgical Procedure: [11][12]
-
Anesthetize both donor and recipient monkeys.
-
In the donor, perform a nephrectomy.
-
Perfuse the donor kidney with a cold preservation solution.
-
In the recipient, perform a bilateral nephrectomy.
-
Place the donor kidney in the recipient's iliac fossa.
-
Perform end-to-side anastomoses of the donor renal artery and vein to the recipient's external iliac artery and vein, respectively.
-
Perform a ureteroneocystostomy to connect the donor ureter to the recipient's bladder.
-
Close the surgical incisions.
3. This compound Administration:
-
Preparation: Formulate this compound for oral administration as described in Protocol 1.
-
Administration: Administer the drug orally at the dosage specified in Table 3, starting on the day of transplantation.
4. Assessment of Rejection: [11][13]
-
Renal Function: Monitor renal function daily by measuring serum creatinine and blood urea nitrogen (BUN) levels. A significant and sustained increase in these parameters is indicative of rejection.
-
Graft Survival: Graft failure is defined by the need for euthanasia due to severe uremia or other complications related to graft rejection.
-
Histopathology: Perform periodic graft biopsies or a terminal nephrectomy for histological analysis to confirm and grade acute rejection.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in acute rejection models.
References
- 1. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Frontiers | Regulation of PKC-θ function by phosphorylation in T cell receptor signaling [frontiersin.org]
- 4. The Role of PKC-θ in CD4+ T Cells and HIV Infection: To the Nucleus and Back Again - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OBM Transplantation | Review of Heterotopic Heart Transplantation Models in Rats [lidsen.com]
- 9. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative method of oral dosing for rats. | Semantic Scholar [semanticscholar.org]
- 11. Antibody mediated rejection in sensitized non-human primates: modeling human biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. “Transplant Research in Nonhuman Primates to Evaluate Clinically Relevant Immune Strategies in Organ Transplantation” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First Device to Monitor Transplanted Organs, Detect Early Signs of Rejection - News Center [news.feinberg.northwestern.edu]
Measuring IL-2 Suppression with AS2521780 in Jurkat Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a critical cytokine that plays a pivotal role in the activation and proliferation of T lymphocytes, making it a key target in immunology and cancer research. The Jurkat cell line, an immortalized line of human T lymphocytes, is a widely used model system for studying T cell signaling and IL-2 production. AS2521780 is a potent and selective inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T cell receptor (TCR) signaling pathway that leads to IL-2 production.[1] This document provides detailed protocols for measuring the suppression of IL-2 secretion by this compound in stimulated Jurkat cells.
Principle of the Assay
This application note describes an in vitro assay to quantify the inhibitory effect of this compound on IL-2 production in Jurkat T cells. The workflow involves culturing Jurkat cells, stimulating them to produce IL-2, treating the cells with varying concentrations of this compound, and then measuring the amount of secreted IL-2 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation
Dose-Dependent Suppression of IL-2 Secretion by this compound in Stimulated Jurkat Cells
The following table presents representative data on the dose-dependent inhibition of IL-2 secretion by this compound in Jurkat cells stimulated with anti-CD3 and anti-CD28 antibodies. The IC50 value for the suppression of luciferase activity reflecting IL-2 transcription has been reported as 14.0 nM. The data below is illustrative of the expected outcome for secreted IL-2 protein levels.
| This compound Concentration (nM) | IL-2 Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle Control) | 1250 | 0 |
| 1 | 1125 | 10 |
| 5 | 875 | 30 |
| 10 | 650 | 48 |
| 15 | 625 | 50 |
| 25 | 400 | 68 |
| 50 | 200 | 84 |
| 100 | 75 | 94 |
| 500 | 25 | 98 |
Caption: Representative data illustrating the dose-dependent suppression of IL-2 secretion by this compound in stimulated Jurkat cells. The half-maximal inhibitory concentration (IC50) is approximately 15 nM.
Experimental Protocols
Jurkat Cell Culture
Materials:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Culture Jurkat cells in suspension in T-75 flasks at 37°C in a humidified incubator with 5% CO2.
-
Maintain the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.
-
To subculture, centrifuge the cell suspension at 150 x g for 5-10 minutes. Resuspend the cell pellet in fresh complete growth medium and dispense into new flasks at the desired seeding density.
-
Check cell viability using Trypan Blue exclusion before each experiment. Viability should be >95%.
IL-2 Production Assay
Materials:
-
Jurkat cells
-
Complete growth medium
-
96-well cell culture plates, flat-bottom
-
Anti-human CD3 antibody (clone OKT3)
-
Anti-human CD28 antibody (clone CD28.2)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (alternative stimulants)
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 2 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and typically below 0.5%.
-
Cell Treatment: Add 50 µL of the diluted this compound solutions or vehicle control (medium with the same DMSO concentration) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C and 5% CO2.
-
Cell Stimulation:
-
Method A (Anti-CD3/CD28 Stimulation): Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies in complete growth medium. Add 50 µL of the stimulation cocktail to each well to achieve a final concentration of 1 µg/mL for anti-CD3 and 1 µg/mL for anti-CD28.
-
Method B (PMA/Ionomycin Stimulation): Prepare a stimulation cocktail containing PMA and Ionomycin in complete growth medium. Add 50 µL of the stimulation cocktail to each well to achieve a final concentration of 50 ng/mL for PMA and 1 µM for Ionomycin.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. The supernatants can be stored at -20°C or -80°C until the ELISA is performed.
Human IL-2 ELISA Protocol
Materials:
-
Human IL-2 ELISA kit (follow the manufacturer's instructions)
-
Collected cell culture supernatants
-
Recombinant human IL-2 standard
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Streptavidin-HRP
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and block the wells with assay diluent for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate again and add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add 100 µL of the substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-2 in the experimental samples. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
Mandatory Visualizations
Caption: TCR signaling pathway leading to IL-2 production and its inhibition by this compound.
Caption: Experimental workflow for measuring IL-2 suppression by this compound in Jurkat cells.
References
Application Notes and Protocols for Flow Cytometry Analysis of T-Cell Activation Markers with AS2521780
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a cornerstone of the adaptive immune response, critical for host defense against pathogens and tumors. This complex process is initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs). Co-stimulatory signals, such as the interaction between CD28 on T-cells and B7 molecules on APCs, are also essential for a robust and sustained T-cell response.[1] Upon activation, T-cells undergo profound changes, including proliferation, differentiation into effector and memory cells, and the production of cytokines. The expression of various cell surface markers is also dynamically regulated, providing a means to identify and characterize activated T-cells.
Protein Kinase C theta (PKCθ) is a serine/threonine kinase predominantly expressed in T-cells and is a critical mediator of TCR and CD28 signaling.[2] It plays a pivotal role in the activation of transcription factors such as NF-κB, AP-1, and NFAT, which are essential for the production of cytokines like Interleukin-2 (IL-2) and for T-cell proliferation and survival.[2] Consequently, PKCθ has emerged as a promising therapeutic target for modulating T-cell-mediated immune responses in the context of autoimmune diseases and organ transplantation.
AS2521780 is a potent and highly selective small molecule inhibitor of PKCθ.[3][4] By targeting PKCθ, this compound can effectively suppress T-cell activation, thereby inhibiting downstream events such as cytokine production and cell proliferation.[3][4] This application note provides a detailed protocol for utilizing flow cytometry to analyze the effects of this compound on the expression of key T-cell activation markers, CD25 and CD69.
Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Cell Type/System | Reference |
| PKCθ | IC50 | 0.48 nM | Recombinant Human Enzyme | [3][4] |
| PKCα | IC50 | 160 nM | Recombinant Human Enzyme | |
| PKCδ | IC50 | 160 nM | Recombinant Human Enzyme | |
| PKCε | IC50 | 18 nM | Recombinant Human Enzyme | |
| IL-2 Gene Transcription | IC50 | 10 nM | Jurkat T-cells |
Table 2: Effect of this compound on T-Cell Functions
| Function | Assay | Effect of this compound | Cell Type | Reference |
| T-Cell Proliferation | CD3/CD28-induced proliferation | Suppression | Human Primary T-cells | [3][4] |
| Cytokine Production | Concanavalin A-induced | Suppression | Rat Splenocytes, Monkey PBMCs | [3][4] |
Signaling Pathway
Experimental Workflow
Experimental Protocols
Materials and Reagents
-
This compound (prepare stock solution in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque™ PLUS
-
Human CD3+ T-cell isolation kit (optional)
-
Plate-bound anti-human CD3 antibody (clone OKT3)
-
Soluble anti-human CD28 antibody (clone CD28.2)
-
Fluorescently-conjugated monoclonal antibodies for flow cytometry:
-
Anti-Human CD3 (e.g., APC-H7)
-
Anti-Human CD4 (e.g., PerCP-Cy5.5)
-
Anti-Human CD8 (e.g., BV510)
-
Anti-Human CD25 (e.g., PE-Cy7)
-
Anti-Human CD69 (e.g., FITC)
-
Viability dye (e.g., 7-AAD or Live/Dead fixable dye)
-
-
FACS tubes
-
96-well cell culture plates
-
Flow cytometer
Protocol for T-Cell Activation and this compound Treatment
-
Preparation of T-Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque™ density gradient centrifugation.
-
(Optional) For a pure T-cell population, further isolate CD3+ T-cells from PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Resuspend cells in complete RPMI-1640 medium and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
-
T-Cell Stimulation Plate Preparation:
-
Coat wells of a 96-well plate with anti-human CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
-
This compound Treatment and T-Cell Seeding:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. It is recommended to test a range of concentrations (e.g., 0.1 nM to 1 µM) to determine the IC50. Include a DMSO vehicle control.
-
Resuspend T-cells to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL to all wells except for the unstimulated control.
-
Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours in a humidified incubator at 37°C with 5% CO2. The expression of CD69 is an early activation marker and can be detected within hours, while CD25 is a later marker, typically peaking around 48-72 hours post-stimulation.
-
Flow Cytometry Staining Protocol
-
Cell Harvesting and Washing:
-
Gently resuspend the cells in each well and transfer to FACS tubes.
-
Wash the cells by adding 2 mL of cold PBS and centrifuging at 300 x g for 5 minutes. Discard the supernatant.
-
-
Surface Marker Staining:
-
Prepare a cocktail of fluorescently-conjugated antibodies (anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69) at their predetermined optimal concentrations in FACS buffer (PBS with 2% FBS).
-
Resuspend the cell pellet in 100 µL of the antibody cocktail.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Repeat the wash step.
-
-
Viability Staining:
-
Resuspend the cell pellet in 200 µL of FACS buffer.
-
If using a non-fixable viability dye like 7-AAD, add it to the cells 5-10 minutes before analysis.
-
-
Data Acquisition:
-
Acquire data on a properly calibrated flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate) for robust statistical analysis.
-
Data Analysis
-
Gating Strategy:
-
Gate on the lymphocyte population based on Forward Scatter (FSC) and Side Scatter (SSC) properties.
-
Exclude doublets using FSC-A vs FSC-H.
-
Gate on live cells by excluding cells positive for the viability dye.
-
Identify T-cells by gating on the CD3+ population.
-
Within the CD3+ gate, differentiate between CD4+ and CD8+ T-cell subsets.
-
For each T-cell subset, analyze the expression of CD25 and CD69.
-
-
Quantification:
-
Determine the percentage of CD25+ and CD69+ cells within the CD4+ and CD8+ T-cell populations for each concentration of this compound and the controls.
-
The Median Fluorescence Intensity (MFI) of CD25 and CD69 can also be quantified as a measure of the level of expression per cell.
-
Plot the percentage of positive cells or MFI against the log concentration of this compound to generate dose-response curves and calculate the IC50 value for the inhibition of activation marker expression.
-
Conclusion
This application note provides a comprehensive framework for utilizing the selective PKCθ inhibitor this compound to study T-cell activation. The detailed protocols for T-cell stimulation, inhibitor treatment, and flow cytometric analysis of the activation markers CD25 and CD69 will enable researchers to quantitatively assess the immunomodulatory effects of this compound. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biological processes and the experimental design. By following these guidelines, scientists in both academic and industrial settings can effectively investigate the role of PKCθ in T-cell biology and evaluate the therapeutic potential of its inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AS2521780 Solubility in Culture Media
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the PKCθ inhibitor, AS2521780, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It has been reported to be soluble in DMSO at a concentration of 10 mM. For most cell culture experiments, preparing a high-concentration stock solution in DMSO is the standard practice.
Q2: I observed precipitation when I diluted my this compound DMSO stock into my cell culture medium. What is causing this?
A2: This is a common issue encountered with hydrophobic compounds like this compound. The primary reason for precipitation is the significant change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous-based culture medium. This can cause the compound to "crash out" of the solution. Other contributing factors can include the concentration of the compound, the temperature of the media, and the pH of the solution.[1][2]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity.[3] Generally, a final DMSO concentration of less than 0.5% is recommended, with many researchers aiming for 0.1% or lower.[4][5] However, the tolerance to DMSO can be cell-line specific. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the inhibitor) to determine the effect of the solvent on your specific cell line.
Q4: How do I calculate the final DMSO concentration in my cell culture?
A4: To calculate the final DMSO concentration, you can use the following formula:
Final DMSO % = (Volume of DMSO stock added / Total volume of media) x 100
For example, if you add 1 µL of a 10 mM this compound stock in 100% DMSO to 1 mL (1000 µL) of cell culture medium, the final DMSO concentration would be:
(1 µL / 1001 µL) x 100 ≈ 0.1%
Troubleshooting Guide for this compound Precipitation
If you are experiencing precipitation of this compound in your culture media, please follow the troubleshooting workflow below.
Diagram: Troubleshooting Workflow for this compound Solubility Issues
Caption: A step-by-step workflow to diagnose and resolve this compound precipitation in culture media.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility information for this compound.
| Solvent | Concentration | Notes |
| DMSO | 10 mM | Recommended for stock solutions. |
| Ethanol | Insoluble or sparingly soluble | Not recommended as a primary solvent. |
| Water / PBS | Insoluble | Not suitable for initial dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution (Molecular Weight: 547.77 g/mol ).
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or use a brief sonication in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. Ensure the final DMSO concentration will be below the toxicity limit for your cells (ideally ≤ 0.1%).
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling the tube of media, add the calculated volume of the this compound DMSO stock dropwise. Do not add the media to the DMSO stock.
-
Pipette the final solution up and down gently to ensure it is well mixed.
-
Visually inspect the working solution for any signs of precipitation (e.g., cloudiness, crystals). If precipitation is observed, refer to the troubleshooting guide.
-
Add the final working solution to your cell culture plates.
-
Signaling Pathway
This compound is a selective inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T-cell receptor (TCR) signaling pathway that leads to T-cell activation.
Diagram: Simplified PKCθ Signaling Pathway in T-Cell Activation
Caption: this compound inhibits PKCθ, a critical step in the T-cell activation pathway.
References
Technical Support Center: Optimizing AS2521780 for T-Cell Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing AS2521780 to inhibit T-cell function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in T-cells?
This compound is a potent and highly selective small-molecule inhibitor of Protein Kinase C-theta (PKCθ).[1][2][3] PKCθ is a crucial enzyme in the T-cell receptor (TCR) signaling pathway that, upon activation, plays a key role in T-cell activation, proliferation, and cytokine production.[1][2][4] this compound exerts its inhibitory effects by blocking PKCθ, thereby suppressing downstream signaling cascades required for T-cell-mediated immune responses.[2][5]
Q2: What are the reported IC50 values for this compound in T-cell related assays?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the specific assay and cell type. A summary of key reported values is provided in the data table below. For instance, the IC50 for the inhibition of recombinant human PKCθ enzyme activity is 0.48 nM, while for the suppression of IL-2 transcription in Jurkat T-cells, it is 14.0 nM, and for the proliferation of human primary T-cells, it is 17.0 nM.[2][3][5]
Q3: Is this compound selective for PKCθ?
Yes, this compound is reported to be a highly selective inhibitor for PKCθ. Its inhibitory potency against PKCθ is more than 30-fold higher than for other PKC isoforms.[2][3] It has been shown to have little to no inhibitory activity against a panel of other protein kinases.[2][3]
Q4: What are the expected downstream effects of this compound on T-cell signaling?
By inhibiting PKCθ, this compound is expected to suppress the activation of key transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), which are essential for the transcription of pro-inflammatory cytokine genes like Interleukin-2 (IL-2).[1] This leads to a reduction in IL-2 production and subsequently inhibits T-cell proliferation.[2][5]
Q5: In which experimental models has this compound been shown to be effective?
This compound has demonstrated efficacy in various in vitro and in vivo models. In vitro, it has been shown to suppress CD3/CD28-induced IL-2 gene transcription in Jurkat T-cells and the proliferation of human primary T-cells.[2][3] It also inhibits concanavalin A-induced cytokine production in rat splenocytes and monkey peripheral blood mononuclear cells.[2][3] In vivo, this compound has been shown to reduce paw swelling in a rat model of adjuvant-induced arthritis and prolong graft survival in rat and non-human primate transplantation models.[2][6][7]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | System | IC50 Value | Reference |
| PKCθ Enzyme Inhibition | Recombinant Human PKCθ | 0.48 nM | [2][3] |
| IL-2 Gene Transcription | Human Jurkat T-cells (CD3/CD28 stimulated) | 14.0 nM | [5] |
| T-cell Proliferation | Human Primary T-cells (CD3/CD28 stimulated) | 17.0 nM | [5] |
| IL-2 Production | Rat Splenocytes (Concanavalin A stimulated) | 8.9 nM | [5] |
| IL-2 Production | Non-Human Primate PBMCs (Concanavalin A stimulated) | 10.5 nM | [5] |
Experimental Protocols
Detailed Methodology: T-cell Proliferation Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on the proliferation of human primary T-cells.
1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with sterile PBS.
2. T-Cell Isolation (Optional, for higher purity):
-
Purify T-cells from PBMCs using a pan-T-cell isolation kit via negative selection.
3. Cell Culture and Stimulation:
-
Resuspend the T-cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1-2 hours.
-
Stimulate the T-cells with plate-bound anti-CD3 antibody and soluble anti-CD28 antibody.
4. Proliferation Measurement (e.g., using a luminescent cell viability assay):
-
Culture the cells for 48-72 hours.
-
Assess cell proliferation using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[3]
-
Measure luminescence using a plate reader.
5. Data Analysis:
-
Plot the luminescence signal against the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of the TCR-mediated signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide
Problem 1: Lower than expected T-cell inhibition at previously reported effective concentrations.
-
Possible Cause 1: Cell Density.
-
Question: Is the cell density in your assay optimal?
-
Answer: High cell densities can lead to rapid nutrient depletion and accumulation of waste products, potentially affecting cell health and responsiveness to inhibitors. Ensure you are using the recommended cell density for your specific T-cell type and assay format.
-
-
Possible Cause 2: T-cell Activation Strength.
-
Question: How are you stimulating the T-cells?
-
Answer: The concentration and type of stimulating agent (e.g., anti-CD3/CD28 antibodies, concanavalin A) can significantly impact the level of T-cell activation. A very strong stimulus might require a higher concentration of this compound to achieve the desired level of inhibition. Consider titrating your stimulating agents.
-
-
Possible Cause 3: Compound Stability.
-
Question: How is the this compound stock solution prepared and stored?
-
Answer: Ensure that this compound is dissolved in a suitable solvent (e.g., DMSO) and stored at the recommended temperature to maintain its stability and activity. Avoid repeated freeze-thaw cycles.
-
Problem 2: High variability in results between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Numbers.
-
Question: Are you plating a consistent number of cells in each well?
-
Answer: Inaccurate cell counting can lead to significant variability. Use a reliable method for cell counting and ensure thorough mixing of the cell suspension before plating.
-
-
Possible Cause 2: Pipetting Errors.
-
Question: Are your pipettes calibrated and are you using proper pipetting techniques?
-
Answer: Small variations in the volume of inhibitor or cell suspension can lead to large differences in results. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
-
-
Possible Cause 3: Edge Effects in multi-well plates.
-
Question: Are you observing different results in the outer wells of your plate compared to the inner wells?
-
Answer: Evaporation from the outer wells of a multi-well plate can concentrate solutes and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile media.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low T-cell inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the Novel PKCθ Selective Inhibitor this compound on Acute Rejection in Rats and Monkeys - ATC Abstracts [atcmeetingabstracts.com]
Potential off-target effects of AS2521780 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AS2521780 in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Unexpected Cellular Phenotypes
If you observe cellular effects that are inconsistent with the known function of PKCθ inhibition, it may be due to off-target activities of this compound. The following table summarizes the known on-target and off-target activities of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Type | IC50 (nM) | Selectivity vs. PKCθ | Notes |
|---|---|---|---|---|
| PKCθ | Primary Target | 0.48 | - | Potent and highly selective inhibition. [1][2] |
| PKCε | PKC Isoform | 18 | ~37.5-fold | The most potent off-target PKC isoform.[1][2] |
| PKCα | PKC Isoform | 160 | ~333-fold | [2] |
| PKCδ | PKC Isoform | 160 | ~333-fold | [2] |
| PKCβ1 | PKC Isoform | >840 | >1750-fold | [2] |
| PKCγ | PKC Isoform | >1000 | >2083-fold | [2] |
| PKCζ | PKC Isoform | >1000 | >2083-fold | [2] |
| CDK2 | Serine/Threonine Kinase | 84 | ~175-fold | Moderate inhibition observed.[1] |
A panel of 26 other serine/threonine and tyrosine kinases were not significantly inhibited by this compound at a concentration of 1 µM.[1] The complete list of these kinases is not publicly available in the cited literature.
Table 2: Cellular Activity of this compound
| Assay | Cell Line/System | IC50 (nM) | Measured Effect |
|---|---|---|---|
| IL-2 Gene Transcription | Jurkat T Cells | 14 | Inhibition of CD3/CD28-induced IL-2 production.[1] |
| T-Cell Proliferation | Human Primary T Cells | 17 | Inhibition of CD3/CD28-induced proliferation.[1] |
| Cytokine Production | Rat Splenocytes | 8.9 | Inhibition of Concanavalin A-induced IL-2 production.[1] |
| Cytokine Production | Monkey PBMCs | 10.5 | Inhibition of Concanavalin A-induced IL-2 production.[1] |
Experimental Protocols
IL-2 Reporter Gene Assay in Jurkat Cells
This assay is used to measure the effect of this compound on T-cell activation by quantifying the transcription of the Interleukin-2 (IL-2) gene.
-
Cell Culture: Jurkat cells are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum.
-
Transfection: Cells are transfected with a luciferase reporter plasmid containing the IL-2 promoter.
-
Treatment: Transfected cells are pre-incubated with various concentrations of this compound or vehicle control.
-
Stimulation: T-cell activation is induced by stimulating the cells with anti-CD3 and anti-CD28 antibodies.
-
Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 6 hours), cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase activity in the presence of this compound indicates inhibition of IL-2 gene transcription.
Human Primary T-Cell Proliferation Assay
This assay assesses the impact of this compound on the proliferation of primary T-cells.
-
Isolation of T-Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood, and T-cells are subsequently purified.
-
Treatment: T-cells are treated with different concentrations of this compound or a vehicle control.
-
Stimulation: T-cell proliferation is stimulated using anti-CD3 and anti-CD28 antibodies.
-
Proliferation Measurement: After a 48-hour incubation period, cell proliferation is quantified using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: The primary known off-target effects of this compound are the inhibition of other Protein Kinase C (PKC) isoforms, most notably PKCε (IC50 = 18 nM), and the serine/threonine kinase CDK2 (IC50 = 84 nM).[1][2] However, this compound is significantly more selective for its primary target, PKCθ (IC50 = 0.48 nM).[1][2]
Q2: How can I differentiate between on-target (PKCθ) and off-target effects in my cellular assays?
A2: To distinguish between on-target and off-target effects, you can employ several strategies:
-
Use a structurally unrelated PKCθ inhibitor: If a different, validated PKCθ inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
RNAi or CRISPR-Cas9 knockdown/knockout: Silencing the expression of PKCθ should prevent the effects of this compound if they are on-target.
-
Dose-response analysis: Correlate the concentration of this compound required to observe your phenotype with the known IC50 values for on-target and off-target kinases. Effects observed at concentrations significantly higher than the IC50 for PKCθ may suggest off-target activity.
Q3: My cells are showing cell cycle arrest. Could this be an off-target effect of this compound?
A3: Yes, this is a possibility. This compound has been shown to inhibit CDK2 with an IC50 of 84 nM.[1] Since CDK2 is a key regulator of the cell cycle, inhibition of this kinase could lead to cell cycle arrest. If you observe this phenotype, it is recommended to perform follow-up experiments to confirm the involvement of CDK2, such as measuring the phosphorylation of CDK2 substrates.
Q4: I am not seeing the expected inhibition of T-cell activation in my experiments. What could be the issue?
A4: Several factors could contribute to a lack of efficacy:
-
Compound stability: Ensure that the compound has been stored correctly and is not degraded.
-
Cellular uptake: The compound may not be efficiently entering your specific cell type.
-
Stimulation conditions: The method and strength of T-cell stimulation may be overcoming the inhibitory effect of the compound.
-
Assay sensitivity: Your assay may not be sensitive enough to detect the inhibitory effects at the concentrations used.
Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: On-target and known off-target interactions of this compound.
References
Addressing experimental variability in AS2521780 studies
This guide provides troubleshooting advice and frequently asked questions for researchers using AS2521780, a potent and selective inhibitor of Protein Kinase C theta (PKCθ). Our goal is to help you address sources of experimental variability and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? this compound is a selective inhibitor of PKCθ, a serine/threonine kinase crucial for T-cell activation.[1][2] It exerts its effect by potently inhibiting the enzymatic activity of PKCθ, thereby blocking downstream signaling pathways that lead to T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).[3][4]
Q2: How selective is this compound for PKCθ? this compound is highly selective for PKCθ. It has been shown to inhibit recombinant human PKCθ with an IC50 value of 0.48 nM.[3][4][5][6] Its inhibitory activity is over 30 times higher for PKCθ than for other PKC isoforms and it shows little to no inhibition against a broader panel of other protein kinases.[1][3][4]
Q3: What are the recommended solvent and storage conditions for this compound? For stock solutions, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[6] It is recommended to prepare concentrated stock solutions, aliquot them to avoid repeated freeze-thaw cycles, and store them at -80°C for long-term stability (up to one year).[6] For short-term use (within a week), aliquots can be stored at 4°C.[6] When preparing working solutions for cell-based assays, the final DMSO concentration should generally not exceed 0.1% to avoid solvent-induced cytotoxicity.[6]
Q4: Is this compound effective across different species? Yes, this compound has demonstrated activity in multiple species. It suppresses cytokine production in rat splenocytes and monkey peripheral blood mononuclear cells (PBMCs) with potency similar to its effects on human T-cells.[3][4][7] This cross-species activity makes it a valuable tool for preclinical in vivo studies.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various enzymatic and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound Against PKC Isoforms
| Target | IC50 (nM) |
| PKCθ | 0.48 |
| PKCε | 18 |
| PKCα | 160 |
| PKCδ | 160 |
| Source: Data compiled from multiple sources.[3] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulus | Measured Effect | IC50 (nM) |
| IL-2 Transcription | Jurkat T-cells | CD3/CD28 | Luciferase Reporter Gene Assay | 10 - 14.0 |
| Cell Proliferation | Human Primary T-cells | CD3/CD28 | CellTiter-Glo® Assay | 17.0 |
| IL-2 Production | Rat Splenocytes | Concanavalin A | Cytokine Measurement | 8.9 |
| IL-2 Production | Monkey PBMCs | Concanavalin A | Cytokine Measurement | 10.5 |
| Source: Data compiled from multiple sources.[3][5][7] |
Troubleshooting Guides
In Vitro Kinase Assays
Q: My in vitro kinase assay shows inconsistent IC50 values for this compound. What are the potential causes?
A: Variability in kinase assays can stem from several factors:
-
Reagent Stability: Ensure the kinase enzyme is active and has been stored correctly. Avoid repeated freeze-thaw cycles. Prepare fresh ATP solutions for each experiment, as ATP can hydrolyze over time.
-
Assay Conditions: Inconsistent incubation times, temperatures, or buffer component concentrations can significantly alter results. Verify that all experimental parameters are consistent between runs.
-
Substrate Concentration: The measured IC50 value can be influenced by the ATP concentration. Ensure you are using an ATP concentration at or near the Km for the enzyme to get an accurate determination of inhibitory potency.
-
Pipetting Accuracy: Small volumes are often used in kinase assays. Calibrate pipettes regularly and use reverse pipetting for viscous solutions to minimize errors.[8]
Cell-Based Assays (Proliferation, Cytokine Secretion)
Q: I am observing high background or low signal-to-noise ratio in my cell-based assay. How can I improve it?
A: This is a common issue that can be addressed by optimizing several aspects of the experimental setup:
-
Cell Health and Density: Use healthy, viable cells from a consistent passage number.[8][9] Optimize cell seeding density to ensure they are in the exponential growth phase during the experiment. Overcrowding or insufficient cell numbers can lead to poor results.[8]
-
Plate Selection: The type of microplate can impact your results. For fluorescent assays, use black-walled, clear-bottom plates to reduce crosstalk and background fluorescence. For luminescent assays, use solid white plates to maximize the signal.[9][10]
-
Edge Effects: Evaporation from wells on the perimeter of a 96-well plate can concentrate reagents and affect cell viability.[11] Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[11]
-
Reagent Preparation: Ensure this compound is fully dissolved in DMSO before diluting in culture media. Precipitated compound will lead to inaccurate concentrations and high variability.
Q: My results with this compound are not reproducible between experiments. What should I check?
A: Lack of reproducibility is often due to subtle variations in protocol execution.[11]
-
Biological Variability: Primary cells can have high donor-to-donor variability. If using primary T-cells, try to source them from the same donor or pool cells from multiple donors. Cell lines can also change over time with continuous passaging.[8]
-
Compound Stability: this compound, like many small molecules, can be unstable in aqueous media over long incubation periods.[12] For long-term experiments, consider replenishing the media with fresh compound.
-
Stimulation Consistency: Ensure that stimulating agents (e.g., anti-CD3/CD28 antibodies, Concanavalin A) are used at a consistent and optimal concentration. The activity of these reagents can vary between lots.
-
Off-Target Effects: While this compound is highly selective, at very high concentrations, off-target effects could contribute to cellular responses.[13][14] It is crucial to determine a dose-response curve to identify the optimal concentration range that targets PKCθ specifically without inducing general toxicity.
Experimental Protocols
Protocol 1: In Vitro PKCθ Kinase Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on PKCθ activity.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
Prepare a stock solution of recombinant human PKCθ enzyme in an appropriate buffer.
-
Prepare a stock solution of a suitable peptide substrate.
-
Prepare a solution of [γ-³²P]ATP. Note: This involves handling radioactivity and requires appropriate safety measures.[15]
-
Create a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 10 µL of the diluted this compound or DMSO vehicle control.
-
Add 20 µL of the substrate and enzyme mix.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 20 µL of the [γ-³²P]ATP solution.
-
Incubate the plate for 20-30 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, wash several times with 0.75% phosphoric acid to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: T-Cell Proliferation Assay (CFSE-based)
This protocol measures the effect of this compound on the proliferation of primary human T-cells.
-
Cell Preparation:
-
Isolate primary human T-cells from peripheral blood using standard methods (e.g., Ficoll gradient followed by negative selection).
-
Wash the cells and resuspend them in PBS at a concentration of 1x10⁷ cells/mL.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1 µM. Incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding five volumes of ice-cold culture medium (e.g., RPMI-1640 + 10% FBS).
-
Wash the cells three times with culture medium to remove excess CFSE.
-
Resuspend the cells in complete culture medium at 1x10⁶ cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Add 50 µL of the diluted this compound or vehicle control to each well.
-
Add 50 µL of the CFSE-labeled T-cells to each well.
-
Add 50 µL of soluble anti-CD28 antibody (e.g., 1 µg/mL final concentration) to stimulate the cells.
-
The final volume in each well should be 150 µL.
-
-
Incubation and Analysis:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze them by flow cytometry.
-
Gate on the live lymphocyte population and measure the CFSE fluorescence intensity. Proliferating cells will show successive halving of CFSE fluorescence with each cell division.
-
-
Data Analysis:
-
Quantify the percentage of divided cells or use proliferation modeling software to analyze the CFSE histograms.
-
Calculate the inhibition of proliferation at each this compound concentration and determine the IC50 value.
-
Visualizations
Caption: PKCθ signaling pathway inhibited by this compound.
Caption: General workflow for a cell-based inhibition assay.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 6. This compound | PKC | TargetMol [targetmol.com]
- 7. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 8. biocompare.com [biocompare.com]
- 9. youtube.com [youtube.com]
- 10. selectscience.net [selectscience.net]
- 11. researchgate.net [researchgate.net]
- 12. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 15. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing AS2521780 Cytotoxicity in Primary T-Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of AS2521780 in primary T-cells. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in T-cells?
This compound is a potent and highly selective small molecule inhibitor of Protein Kinase C-theta (PKCθ).[1][2][3] PKCθ is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, which is essential for T-cell activation, proliferation, and survival.[4][5][6][7] By inhibiting PKCθ, this compound effectively suppresses T-cell mediated immune responses, making it a potential therapeutic agent for autoimmune diseases and organ transplant rejection.[1][8]
Q2: Is this compound expected to be cytotoxic to primary T-cells?
The primary effect of this compound at concentrations that inhibit T-cell activation is considered to be cytostatic, meaning it inhibits cell proliferation rather than directly causing cell death.[1] However, as PKCθ plays a role in T-cell survival by promoting the expression of anti-apoptotic proteins like Bcl-xL, its inhibition could potentially lead to apoptosis, especially in activated T-cells.[4][5] Therefore, at higher concentrations or under specific experimental conditions, this compound may exhibit cytotoxic effects.
Q3: How can I distinguish between a cytostatic and a cytotoxic effect of this compound on my primary T-cells?
To differentiate between cytostatic and cytotoxic effects, it is essential to use assays that measure both cell viability and cell death.
-
Cell Viability Assays (e.g., MTT, resazurin): These assays measure metabolic activity, which is indicative of viable cells. A decrease in signal suggests either a reduction in cell number (cytotoxicity) or a decrease in metabolic activity without cell death (cytostasis).
-
Cell Death/Cytotoxicity Assays (e.g., LDH release, Calcein AM/Ethidium Homodimer-1 staining): These assays directly measure cell death by detecting markers of compromised cell membrane integrity (LDH release) or by staining dead cells (Ethidium Homodimer-1).
By comparing the results from both types of assays, you can determine the nature of this compound's effect. A significant increase in the dead cell population confirms cytotoxicity, while a decrease in viable cell number without a corresponding increase in dead cells suggests a cytostatic effect.
Q4: What are the recommended starting concentrations for testing this compound in primary T-cell cytotoxicity assays?
Based on published data, this compound inhibits PKCθ with a very low IC50 value (0.48 nM in a cell-free assay).[1][3] For cell-based assays, it has been shown to suppress T-cell proliferation and IL-2 production with IC50 values in the low nanomolar range.[1] To assess cytotoxicity, it is recommended to test a wide range of concentrations, starting from the known effective concentrations for immunosuppression (e.g., 1 nM to 100 nM) and extending to higher concentrations (e.g., up to 10 µM or higher) to identify a potential cytotoxic threshold.
Experimental Protocols & Data Presentation
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound in various T-cell related assays. This data can serve as a reference for designing your own experiments.
| Assay Type | Cell Type | Parameter Measured | IC50 Value | Reference |
| Enzyme Inhibition | Recombinant Human PKCθ | Enzyme Activity | 0.48 nM | [1][3] |
| T-Cell Proliferation | Human Primary T-Cells | Cell Proliferation | Not specified, but effective at nanomolar concentrations | [1] |
| Gene Transcription | Jurkat T-Cells | IL-2 Gene Transcription | Not specified, but effective at nanomolar concentrations | [1] |
Detailed Methodologies
This assay measures the release of LDH from the cytosol of damaged cells into the culture supernatant.
Materials:
-
Primary human T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit
-
96-well clear-bottom microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary T-cells at a density of 1 x 10^5 to 5 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Controls:
-
Spontaneous LDH Release (Negative Control): Cells treated with vehicle only.
-
Maximum LDH Release (Positive Control): Cells treated with the lysis buffer provided in the LDH assay kit.
-
Medium Background: Culture medium without cells.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
This assay uses a cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases in viable cells.
Materials:
-
Primary human T-cells
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Calcein AM stock solution (in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24-72 hours).
-
Staining:
-
Prepare a working solution of Calcein AM in PBS or HBSS at a final concentration of 1-2 µM.
-
Centrifuge the plate at 250 x g for 5 minutes and carefully remove the supernatant.
-
Add 100 µL of the Calcein AM working solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High background in LDH assay | - High spontaneous LDH release from cells due to over-pipetting or poor cell health.- LDH present in the serum of the culture medium.[9] | - Handle cells gently during plating.- Ensure high cell viability (>90%) before starting the experiment.- Reduce the serum concentration in the assay medium or use serum-free medium for the assay period. |
| Low signal or no dose-response in Calcein AM assay | - Insufficient incubation time with Calcein AM.- Cell death leading to loss of esterase activity. | - Optimize the incubation time for your specific T-cell population.- Confirm cell viability with a trypan blue exclusion assay before staining. |
| Precipitation of this compound at high concentrations | - Compound solubility limit exceeded in the culture medium. | - Visually inspect the wells for any precipitate.- Prepare the highest concentration in a small volume first to check for solubility.- If precipitation occurs, note the concentration and consider it the upper limit for the assay. |
| Inconsistent results between experiments | - Variation in primary T-cell donor.- Inconsistent cell density at the start of the experiment.- Different passage numbers of T-cells if cultured. | - If possible, use cells from the same donor for a set of experiments.- Accurately count cells before seeding.- Use T-cells within a consistent and low passage number range. |
| This compound interferes with assay readout | - The chemical structure of this compound might absorb light at the assay wavelength or have intrinsic fluorescence. | - Run a control plate with this compound in cell-free medium to check for any interference with the absorbance or fluorescence readings.[10] |
Visualizations
PKCθ Signaling Pathway in T-Cell Activation
Caption: PKCθ signaling cascade in T-cell activation.
Experimental Workflow for Assessing Cytotoxicity
References
- 1. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | PKC | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Kinase C Theta (PKCθ): A Key Player in T Cell Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinase C-theta inhibitors: a novel therapy for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of AS2521780
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of the selective PKCθ inhibitor, AS2521780.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
Q2: What are the potential reasons for poor in vivo bioavailability of a small molecule inhibitor like this compound?
Poor bioavailability of small molecule inhibitors can stem from several factors:
-
Poor aqueous solubility: A large proportion of new chemical entities exhibit low water solubility, which is a primary reason for failure in new drug formulations as it limits absorption and bioavailability.[4]
-
Low membrane permeability: The ability of the drug to pass through the gastrointestinal membrane is crucial for absorption.
-
Extensive first-pass metabolism: After oral administration, the drug is absorbed from the GI tract and travels to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.[4]
-
Instability: The compound may be unstable in the gastrointestinal tract's acidic or enzymatic environment.
-
Efflux transporters: The compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug out of cells and back into the intestinal lumen.
Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs?
A variety of formulation strategies can be used to enhance the solubility and bioavailability of poorly soluble drugs.[4][5][6] These can be broadly categorized as physical and chemical modifications.[4]
-
Physical Modifications:
-
Particle size reduction: Techniques like micronization and nanocrystal formation increase the surface area of the drug, which can improve the dissolution rate.[7]
-
Amorphous solid dispersions: Dispersing the hydrophobic drug in a hydrophilic carrier can lead to increased bioavailability by reducing particle size, increasing porosity, and improving wettability.[5]
-
-
Chemical Modifications:
-
Salt formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.
-
Prodrugs: A prodrug is an inactive precursor that is converted to the active drug in vivo. This approach can be used to overcome barriers such as poor solubility or extensive first-pass metabolism.[8]
-
-
Lipid-Based Formulations:
-
Self-emulsifying drug delivery systems (SEDDS): These systems are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[7]
-
Lipid nanoparticles: Encapsulating the drug in lipid nanoparticles can improve systemic bioavailability by protecting it from degradation and facilitating absorption through the lymphatic pathway, thereby avoiding first-pass metabolism.[9]
-
-
Use of Excipients:
-
Co-solvents: A mixture of solvents like DMSO, ethanol, and polyethylene glycol (PEG) can be used to dissolve the compound.[10]
-
Surfactants: Surfactants such as Tween 80 or Cremophor EL can increase solubility and stability.[10]
-
Cyclodextrins: These can form inclusion complexes with the drug, enhancing its solubility.[10]
-
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects | Inconsistent dosing, formulation instability, or food effects. | - Ensure accurate and consistent dosing technique. - Evaluate the stability of the formulation over the dosing period. - Standardize the feeding schedule of the animals, as food can affect drug absorption. |
| Low or undetectable plasma concentrations after oral administration | Poor solubility, low permeability, or rapid metabolism. | - Improve Solubility: Consider formulating this compound using one of the methods described in the table below. - Enhance Permeability: Include permeation enhancers in the formulation (use with caution and assess toxicity). - Inhibit Metabolism: Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum CYP450 inhibitor) in preclinical studies to assess the impact of first-pass metabolism. This is for investigational purposes only. |
| Observed in vitro efficacy does not translate to in vivo activity | Insufficient drug exposure at the target site. | - Dose Escalation: Carefully escalate the dose while monitoring for toxicity to achieve therapeutic concentrations. - Alternative Route of Administration: If oral bioavailability remains a challenge, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection for initial efficacy studies to confirm the compound's in vivo activity. |
| Precipitation of the compound in the formulation | The compound's solubility limit in the chosen vehicle has been exceeded. | - Reduce Concentration: Lower the concentration of this compound in the formulation. - Optimize Vehicle: Test a range of co-solvents, surfactants, or cyclodextrins to find a more suitable vehicle. - pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility. |
Data Presentation: Formulation Strategies for Poorly Soluble Drugs
The following table summarizes common formulation strategies that can be applied to improve the bioavailability of compounds like this compound.
| Formulation Strategy | Components | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Co-solvent System | DMSO, PEG400, Ethanol | Increases the solubility of the drug in the vehicle. | Simple to prepare. | Potential for precipitation upon dilution in aqueous environment; potential for vehicle toxicity.[10] |
| Surfactant Dispersion | Tween 80, Cremophor EL | Forms micelles that encapsulate the drug, increasing its solubility. | Enhances wetting and dissolution. | Can cause gastrointestinal irritation or toxicity at high concentrations.[10] |
| Cyclodextrin Complexation | β-cyclodextrins, HP-β-CD | Forms an inclusion complex where the hydrophobic drug is encapsulated within the cyclodextrin cavity. | Increases aqueous solubility and stability. | Can be limited by the stoichiometry of complexation and may have its own toxicity profile.[10] |
| Lipid-Based Formulation (e.g., SEDDS) | Oils (e.g., sesame oil, oleic acid), Surfactants (e.g., Cremophor EL, Tween 80), Co-solvents (e.g., Transcutol, PEG400) | Forms a microemulsion in the GI tract, presenting the drug in a solubilized state for absorption. | Can enhance lymphatic uptake, bypassing first-pass metabolism.[7][9] | More complex to formulate and characterize; potential for GI side effects. |
| Solid Dispersion | Hydrophilic polymers (e.g., PVP, HPMC), Drug | The drug is dispersed in a hydrophilic carrier in an amorphous state. | Increases dissolution rate and extent of absorption. | Can be physically unstable and revert to a crystalline form over time.[6] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
Objective: To prepare a simple co-solvent formulation for initial in vivo screening.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Water for Injection
-
Sterile vials and syringes
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO. For example, create a 10:1 ratio of the final desired volume.
-
Add PEG400 to the solution and vortex until clear. A common ratio is 10% DMSO, 40% PEG400.
-
Slowly add the saline or water to the desired final volume while vortexing to prevent precipitation. The final solution might be, for example, 10% DMSO, 40% PEG400, and 50% saline.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation is not suitable at that concentration.
-
Sterile filter the final formulation if intended for parenteral administration.
Note: The vehicle composition should be tested in a control group of animals to assess any potential toxicity.[10]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., polyvinylpyrrolidone K30 - PVP K30)
-
A suitable solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Weigh the desired amounts of this compound and the hydrophilic polymer (e.g., a 1:4 drug-to-polymer ratio).
-
Dissolve both the drug and the polymer in the chosen solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film will form on the wall of the flask. Continue drying under high vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
The resulting powder can be suspended in an appropriate vehicle for oral administration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Minimizing AS2521780 degradation in experimental setups
Technical Support Center: AS2521780
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting advice and answers to frequently asked questions (FAQs) regarding the handling and use of the selective PKCθ inhibitor, this compound. Our goal is to help you achieve reproducible, high-quality results by minimizing compound degradation and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small-molecule inhibitor of Protein Kinase C theta (PKCθ), with an IC50 of 0.48 nM for the recombinant human enzyme.[1][2] Its selectivity for PKCθ is over 30-fold higher compared to other PKC isoforms.[1][2][3] PKCθ is a crucial kinase in the T-cell antigen receptor (TCR) signaling pathway, which is essential for T-cell activation, proliferation, and cytokine release, such as Interleukin-2 (IL-2).[4] By inhibiting PKCθ, this compound effectively suppresses T-cell mediated immune responses.[1]
Q2: What are the recommended solvents and storage conditions for this compound?
Proper storage is critical to prevent degradation. This compound is typically supplied as a solid powder and should be dissolved in Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[3] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.[3]
Q3: How should I dilute the this compound stock solution for my experiments?
For final dilutions into aqueous buffers or cell culture media, it is important to ensure the compound remains soluble. When preparing working solutions, you can dilute the DMSO stock into common experimental media like PBS, saline, or culture medium.[3] Note that for cell-based assays, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced cellular toxicity or off-target effects.[3] Always include a vehicle control (media with the same final DMSO concentration) in your experimental design.[3]
Q4: Can this compound interfere with my assay's detection system?
Yes, like many small molecules, there is a potential for assay interference. For instance, in fluorescence-based assays, a compound might possess intrinsic fluorescence or act as a quencher.[5][6] In luciferase-based reporter assays, it could directly inhibit the luciferase enzyme.[6] It is crucial to run control experiments to test for such interference, for example, by including the compound in an assay mixture that lacks the kinase but contains all other detection reagents.[5]
Data Presentation: Storage and Stability
While specific degradation kinetics for this compound in various experimental buffers are not publicly available, the following tables summarize the stability information provided by suppliers for stock solutions and solid compounds. Adhering to these guidelines is the first step in minimizing degradation.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Reference(s) |
| Solid Powder | -20°C | Up to 3 years | [3] |
| In DMSO | -80°C | Up to 1 year | [3] |
| In DMSO | 4°C | Up to 1 week | [3] |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility | Reference(s) |
| DMSO | 10 mM | [2] |
Troubleshooting Guides
Use these guides to diagnose and resolve common issues encountered during experiments with this compound.
Problem 1: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Compound Degradation | Prepare fresh working solutions from a properly stored, aliquoted DMSO stock for each experiment. Avoid using old dilutions. Ensure stock solutions have not undergone multiple freeze-thaw cycles.[3][7] |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. For viscous solutions or small volumes, consider using reverse pipetting techniques. Prepare a master mix of reagents to dispense across plates to minimize well-to-well variability.[5] |
| Cellular Variability | Use cells within a consistent and low passage number range. Ensure cell density is uniform at the time of treatment. Authenticate your cell lines to rule out contamination or misidentification.[6] |
Problem 2: Lower than expected potency in cell-based assays compared to in-vitro kinase assays.
| Potential Cause | Troubleshooting Steps & Recommendations |
| High ATP Concentration | Cellular environments have high ATP concentrations (millimolar range), which can outcompete ATP-competitive inhibitors. The IC50 value of this compound may be significantly higher in cells than in a biochemical assay with low ATP levels.[5] Consider this when designing dose-response experiments. |
| Poor Solubility/Precipitation | Visually inspect your final working solution and the wells of your culture plate under a microscope for any signs of compound precipitation. Poor solubility in aqueous media can drastically reduce the effective concentration. |
| Cellular Environment | The presence of scaffolding proteins and complex signaling networks within a cell can influence inhibitor binding and efficacy in ways not captured by a simple in-vitro assay.[5] |
| Off-Target Effects | At higher concentrations, kinase inhibitors may have off-target effects that produce a phenotype unrelated to the inhibition of PKCθ.[7] Perform dose-response experiments and consider using a structurally distinct PKCθ inhibitor as a control.[7] |
Experimental Protocols
Protocol: Inhibition of IL-2 Production in Jurkat T-cells
This protocol provides a method to assess the inhibitory activity of this compound on T-cell activation by measuring IL-2 production.
1. Materials:
- Jurkat T-cells
- RPMI-1640 media with 10% FBS, 1% Penicillin-Streptomycin
- This compound (stock solution in DMSO)
- Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for T-cell stimulation
- 96-well cell culture plates
- Human IL-2 ELISA kit
2. Cell Preparation:
- Culture Jurkat cells according to standard protocols.
- On the day of the experiment, harvest cells and resuspend in fresh media to a concentration of 1 x 10^6 cells/mL.
3. Assay Procedure:
- Prepare serial dilutions of this compound in culture media from your DMSO stock. Also, prepare a vehicle control (media with the highest equivalent percentage of DMSO).
- Add 50 µL of the cell suspension to each well of a 96-well plate.
- Add 50 µL of the diluted this compound or vehicle control to the appropriate wells. Pre-incubate for 1 hour at 37°C, 5% CO2.
- Prepare a stimulation cocktail of PMA (final concentration ~50 ng/mL) and Ionomycin (final concentration ~1 µM) in culture media.
- Add 100 µL of the stimulation cocktail to all wells except for the unstimulated control.
- Incubate the plate for 24 hours at 37°C, 5% CO2.
4. Measurement:
- After incubation, centrifuge the plate to pellet the cells.
- Carefully collect the supernatant.
- Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer’s instructions.
5. Data Analysis:
- Calculate the percentage of inhibition of IL-2 production for each concentration of this compound relative to the vehicle-treated, stimulated control.
- Plot the results to determine the IC50 value in this cell-based assay.
Mandatory Visualizations
Caption: Simplified PKCθ signaling pathway in T-cell activation.
References
Interpreting inconsistent results in AS2521780 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AS2521780, a potent and selective inhibitor of Protein Kinase C theta (PKCθ). Our goal is to help you interpret inconsistent results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, potent, and highly selective small molecule inhibitor of Protein Kinase C theta (PKCθ)[1][2][3]. Its primary mechanism of action is the inhibition of T-cell activation and proliferation by blocking the signaling pathways downstream of the T-cell receptor (TCR)[4][5][6]. Specifically, it has been shown to suppress the transcription of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation[1][2][3][4].
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the experimental system. Key reported values are summarized below:
| Target/Assay | IC50 Value | Species | Reference |
| Recombinant PKCθ enzyme activity | 0.48 nM | Human | [1][2][3] |
| CD3/CD28-induced IL-2 gene transcription (Jurkat T cells) | 14 nM | Human | |
| Proliferation of primary T cells | 17 nM | Human | |
| Concanavalin A-induced IL-2 production (splenocytes) | 8.9 nM | Rat | |
| Concanavalin A-induced IL-2 production (PBMCs) | 10.5 nM | Monkey |
Q3: In which experimental models has this compound been used?
This compound has been utilized in a variety of in vitro and in vivo models to study T-cell mediated immunity and inflammation. These include:
-
In vitro:
-
In vivo:
Troubleshooting Inconsistent Results
Inconsistent results in experiments involving this compound can arise from various factors, from reagent handling to experimental design. This section provides guidance on common issues.
Problem 1: Higher than expected IC50 values or lack of inhibitory effect.
| Potential Cause | Troubleshooting Suggestion |
| Compound Instability or Degradation | Ensure this compound is stored correctly, protected from light and moisture. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment and avoid repeated freeze-thaw cycles. |
| Incorrect Compound Concentration | Verify the initial concentration of your stock solution. Use recently calibrated pipettes for dilutions. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions. |
| Cell Health and Viability | Poor cell health can lead to variable responses. Ensure cells are healthy, have high viability (>90%), and are in the logarithmic growth phase before starting the experiment. |
| Suboptimal Cell Stimulation | The inhibitory effect of this compound is dependent on T-cell activation. Ensure your method of stimulation (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin) is robust and consistent. Titrate your stimulants to find the optimal concentration for activation. |
| High Cell Density | An excessive number of cells can diminish the apparent potency of the inhibitor. Optimize cell seeding density to ensure a sufficient inhibitor-to-cell ratio. |
Problem 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Plating | Ensure uniform cell seeding across all wells. Mix the cell suspension thoroughly before and during plating to prevent settling. |
| Edge Effects in Multi-well Plates | Edge effects can cause variability in cell growth and response. To minimize this, avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity. |
| Inconsistent Reagent Addition | Use a multichannel pipette for adding reagents to minimize timing differences between wells. Ensure all reagents are at the correct temperature and well-mixed before addition. |
| Contamination | Microbial contamination can significantly impact T-cell function. Regularly check cell cultures for any signs of contamination and practice good aseptic technique. |
Problem 3: Unexpected or off-target effects observed.
| Potential Cause | Troubleshooting Suggestion |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. |
| Non-specific Inhibition | While this compound is highly selective for PKCθ, at very high concentrations, off-target effects on other kinases cannot be entirely ruled out. Use the lowest effective concentration of the inhibitor and consider including control experiments with inhibitors of other related kinases if off-target effects are suspected. |
| Cell Line-Specific Responses | Different cell lines can have varying expression levels of PKCθ and other signaling molecules, leading to different responses. Characterize the expression of key pathway components in your cell line of choice. |
Experimental Protocols
T-Cell Proliferation Assay using CFSE
This protocol describes a method to assess the effect of AS2521-780 on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
CFSE dye
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes.
-
Wash the cells three times with culture medium to remove excess CFSE.
-
-
Cell Seeding and Treatment:
-
Resuspend CFSE-labeled cells in culture medium and seed in a 96-well plate at an optimized density.
-
Add varying concentrations of this compound (and a vehicle control) to the wells and pre-incubate for 1 hour at 37°C.
-
-
T-Cell Stimulation:
-
Add anti-CD3/CD28 antibodies to stimulate T-cell proliferation.
-
Include unstimulated control wells.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Analyze the cells by flow cytometry, measuring the CFSE fluorescence in the FITC channel. Proliferation is indicated by a serial halving of CFSE fluorescence in daughter cells.
-
Western Blot for Phosphorylated PKCθ Substrates
This protocol outlines a general procedure for detecting the phosphorylation of PKCθ substrates in response to T-cell activation and its inhibition by this compound.
Materials:
-
Jurkat T-cells or other suitable T-cell line
-
RPMI-1640 medium
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells to the desired density.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1 hour.
-
-
Cell Stimulation:
-
Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) for a predetermined optimal time (e.g., 15-30 minutes).
-
Include an unstimulated control.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Visualizing Pathways and Workflows
PKCθ Signaling Pathway in T-Cell Activation
Caption: Simplified PKCθ signaling pathway in T-cell activation.
General Experimental Workflow for this compound
Caption: General workflow for in vitro experiments with this compound.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. T Cell Activation Bioassay (IL-2) Protocol [worldwide.promega.com]
- 3. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
AS2521780 stability testing in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AS2521780 in various buffer solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solutions of this compound?
A1: For initial stock solutions, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[1] Ensure the compound is fully dissolved before making further dilutions into aqueous buffers.
Q2: How should this compound stock solutions be stored?
A2: Solid powder of this compound should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What is the general stability of this compound in aqueous buffer solutions?
A3: While specific data for this compound is not extensively published, small molecules with similar structures are often susceptible to hydrolysis at extreme pH values. It is crucial to perform stability tests in your specific buffer system to determine its suitability for your experimental timeframe.
Q4: Can I use this compound in cell culture media?
A4: Yes, this compound can be used in cell culture experiments. However, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. It is also important to consider the potential for the compound to interact with components of the media over time. A pilot stability test in your specific cell culture medium is recommended for long-term experiments.
Q5: What are the known targets of this compound?
A5: this compound is a potent and selective inhibitor of Protein Kinase C theta (PKCθ), with an IC50 of 0.48 nM.[2][3] It shows significantly lower activity against other PKC isoforms.[2][3][4]
Troubleshooting Guide
Issue 1: Precipitation is observed after diluting the this compound DMSO stock solution into an aqueous buffer.
-
Question: Why is my compound precipitating, and how can I prevent it?
-
Answer: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. The solubility of this compound in aqueous solutions is limited.
-
Possible Cause 1: Final concentration is too high. The concentration of this compound may exceed its solubility limit in the chosen buffer.
-
Solution: Try lowering the final concentration of this compound. Perform a solubility test by preparing serial dilutions to determine the maximum soluble concentration in your buffer.
-
-
Possible Cause 2: Buffer composition. The pH and ionic strength of the buffer can significantly impact the solubility of the compound.
-
Solution: Experiment with different buffer systems or adjust the pH of your current buffer. Including a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) might improve solubility, but be sure to assess the compatibility of any co-solvent with your experimental system.
-
-
Possible Cause 3: Inadequate mixing. The compound may not have been mixed thoroughly upon dilution.
-
Solution: Ensure vigorous vortexing or sonication immediately after diluting the DMSO stock into the aqueous buffer to facilitate dissolution.
-
-
Issue 2: Loss of this compound activity or inconsistent results in long-term experiments.
-
Question: My experimental results are not reproducible over time. Could this compound be degrading in my buffer?
-
Answer: Degradation of the compound in your experimental buffer is a likely cause for inconsistent results in prolonged studies.
-
Possible Cause 1: Hydrolysis. The compound may be undergoing hydrolysis, which is often pH-dependent.
-
Solution: Conduct a stability study to assess the rate of degradation in your buffer at the experimental temperature. The protocol provided below can be used as a starting point. If degradation is significant, consider preparing fresh solutions more frequently or identifying a more suitable buffer system.
-
-
Possible Cause 2: Oxidation. Some functional groups in small molecules can be susceptible to oxidation.
-
Solution: If oxidation is suspected, try degassing your buffer or adding antioxidants, if compatible with your assay. Store buffer solutions containing this compound protected from light and air.
-
-
Possible Cause 3: Adsorption to plasticware. Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in solution.
-
Solution: Use low-adhesion microplates and tubes. Including a small amount of a non-ionic surfactant like Tween-20 (if compatible with your experiment) can also help to reduce non-specific binding.
-
-
Hypothetical Stability of this compound in Different Buffer Solutions
The following table summarizes the expected stability of this compound based on general principles of small molecule stability. Note: This data is illustrative and should be confirmed by experimental testing in your laboratory.
| Buffer System | pH | Temperature (°C) | Half-life (t½) (hours) | Remaining Compound (%) after 24h |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4 | > 168 | > 95% |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 72 | ~70% |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 48 | ~50% |
| Citrate Buffer | 5.0 | 25 | > 96 | > 85% |
| Tris Buffer | 8.5 | 25 | 60 | ~60% |
Detailed Experimental Protocol for Stability Testing
This protocol outlines a method to assess the stability of this compound in a selected buffer solution using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
DMSO (HPLC grade)
-
Selected buffer solution (e.g., PBS, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other appropriate modifier for HPLC)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 HPLC column
2. Preparation of Solutions:
-
This compound Stock Solution (10 mM): Accurately weigh this compound and dissolve it in DMSO to a final concentration of 10 mM.
-
Test Solution (100 µM): Dilute the 10 mM stock solution 1:100 in the selected buffer solution to a final concentration of 100 µM. Ensure the final DMSO concentration is 1%. Prepare a sufficient volume for all time points.
3. Incubation:
-
Divide the test solution into aliquots for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the aliquots at the desired temperature (e.g., 4°C, 25°C, or 37°C). Protect the samples from light.
4. Sample Analysis by HPLC:
-
At each time point, take a sample from the corresponding aliquot.
-
Quench any potential degradation by mixing the sample with an equal volume of cold acetonitrile. This will also precipitate any proteins if the buffer contains them.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from any degradation products (e.g., start with 95% A, ramp to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determine the optimal UV absorbance wavelength for this compound by scanning a standard solution.
-
Injection Volume: 10 µL
-
5. Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics and calculate the half-life (t½).
Visualizations
Caption: Simplified signaling pathway of T-cell activation via PKCθ and its inhibition by this compound.
Caption: Experimental workflow for assessing the stability of this compound in a buffer solution.
Caption: Troubleshooting flowchart for common issues with this compound experiments.
References
Technical Support Center: Overcoming AS2521780 Resistance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the PKCθ inhibitor, AS2521780, particularly in the context of acquired resistance in long-term cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Protein Kinase C theta (PKCθ), with an IC50 of 0.48 nM for the recombinant human enzyme.[1][2][3] Its primary mechanism of action involves the suppression of T-cell activation. It achieves this by inhibiting the CD3/CD28-induced transcription of the Interleukin-2 (IL-2) gene, a critical cytokine for T-cell proliferation and differentiation.[1][2][3][4] The signaling pathway involves the disruption of the PKCθ-mediated activation of the transcription factor NF-κB.
Q2: My cells are becoming less sensitive to this compound over time. What are the potential reasons?
Reduced sensitivity to this compound in long-term cell culture can arise from several factors, broadly categorized as acquired resistance. Potential mechanisms include:
-
On-Target Alterations: Mutations in the PRKCQ gene (encoding PKCθ) that prevent this compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Cells may upregulate alternative signaling pathways to circumvent the inhibition of PKCθ. In the context of T-cell activation, this could involve pathways that lead to NF-κB activation independent of PKCθ.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Cell Line-Specific Factors: The inherent genetic and epigenetic landscape of your cell line can influence its propensity to develop resistance.
Q3: How can I confirm that my cell line has developed resistance to this compound?
Confirmation of resistance involves a systematic comparison between the parental (sensitive) and the suspected resistant cell line. The key validation steps are:
-
IC50 Determination: A significant increase (typically >3-fold) in the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line compared to the parental line is the primary indicator of resistance.
-
Phenotypic Assays: Assess downstream functional readouts of this compound activity. In resistant cells, you should observe a diminished effect of the inhibitor on:
-
IL-2 production upon T-cell stimulation.
-
NF-κB activation and nuclear translocation.
-
-
Stability of Resistance: To confirm that the resistance is a stable trait and not a temporary adaptation, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains elevated, the resistance is considered stable.
Troubleshooting Guides
Problem 1: Failure to Establish a Stable this compound-Resistant Cell Line
| Possible Cause | Troubleshooting Strategy |
| Initial drug concentration is too high or too low. | Determine the IC50 of this compound in your parental cell line. Start the selection process with a concentration around the IC20-IC50 to apply sufficient selective pressure without causing excessive cell death. |
| Dose escalation is too rapid. | Gradually increase the concentration of this compound (e.g., 1.5-2 fold increments) only after the cells have adapted to the current concentration and resumed a stable growth rate. This process can take several months.[5][6] |
| Parental cell line heterogeneity. | The parental cell line may lack clones with the intrinsic ability to develop resistance. Consider using a different T-cell line or re-cloning your parental line. |
| Compound instability. | Prepare fresh stock solutions of this compound regularly and ensure proper storage to maintain its potency. |
Problem 2: Inconsistent or Unreliable Experimental Results with Resistant Cells
| Possible Cause | Troubleshooting Strategy |
| Loss of resistant phenotype. | Some resistant cell lines require continuous exposure to the drug to maintain the resistant phenotype.[5] If you observe a gradual decrease in the IC50 over time in the absence of this compound, maintain the resistant cells in a medium containing a maintenance dose of the inhibitor. |
| Cell line misidentification or contamination. | Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling. Periodically check for mycoplasma contamination. |
| High passage number of cell lines. | Long-term culturing can lead to genetic drift. Use cells from a low-passage frozen stock for critical experiments. |
Quantitative Data
The following table summarizes the known IC50 values of this compound in sensitive T-cell lines. When developing a resistant cell line, a significant rightward shift in these values is expected.
| Cell Line/Target | Assay Condition | IC50 (nM) |
| Recombinant Human PKCθ | Enzyme Activity Assay | 0.48 |
| Jurkat T cells | CD3/CD28-induced IL-2 Gene Transcription | 14 |
| Human Primary T cells | Proliferation Assay | 17 |
(Data sourced from Probechem Biochemicals and MedchemExpress)[1][2]
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a method for generating a stable this compound-resistant T-cell line (e.g., Jurkat) through continuous exposure to escalating drug concentrations.
Materials:
-
Parental T-cell line (e.g., Jurkat)
-
Complete culture medium
-
This compound
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to its IC20.
-
Monitoring and Passaging: Monitor the cells for viability and proliferation. Initially, a significant number of cells may die. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days, until the cells resume a normal growth rate.
-
Dose Escalation: Once the cells have adapted, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Dose Escalation: Continue this gradual dose escalation, allowing the cells to adapt at each concentration before increasing it further. This process can take 3-6 months or longer.
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.
-
Cryopreservation: Cryopreserve the resistant cells at different stages of selection.
Protocol 2: Assessment of NF-κB p65 Nuclear Translocation
This immunofluorescence-based assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in T-cell activation that is inhibited by this compound.
Materials:
-
Parental and this compound-resistant T-cell lines
-
Poly-L-lysine coated coverslips or 96-well imaging plates
-
Stimulating agents (e.g., anti-CD3/anti-CD28 antibodies or PMA and ionomycin)
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed parental and resistant cells onto poly-L-lysine coated coverslips or imaging plates.
-
Pre-treatment: Pre-incubate the cells with this compound at various concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies or PMA/ionomycin for the optimal time determined by a time-course experiment (typically 30-60 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block the cells and then incubate with the primary anti-NF-κB p65 antibody, followed by the fluorescently-labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal. A lack of inhibition of nuclear translocation in the presence of this compound in the resistant cell line is indicative of resistance.
Visualizations
References
- 1. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PKC | TargetMol [targetmol.com]
- 4. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Academy [procellsystem.com]
Validation & Comparative
A Head-to-Head Comparison of AS2521780 and Sotrastaurin in T-Cell Suppression
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent protein kinase C (PKC) inhibitors, AS2521780 and Sotrastaurin, in the context of T-cell suppression. This analysis is based on publicly available experimental data.
The activation of T-lymphocytes is a critical event in the immune response and a key target for immunosuppressive therapies. Protein kinase C (PKC) enzymes, particularly the novel PKC isoform theta (PKCθ), play a pivotal role in the signaling cascades that lead to T-cell activation, proliferation, and cytokine production. Both this compound and Sotrastaurin have emerged as significant research tools and potential therapeutic agents for their ability to modulate T-cell function through PKC inhibition. This guide will delve into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to evaluate them.
Mechanism of Action: A Tale of Two Selectivities
The primary difference between this compound and Sotrastaurin lies in their selectivity for PKC isoforms. This compound is a highly selective inhibitor of PKCθ, while Sotrastaurin (also known as AEB071) is a pan-PKC inhibitor with potent activity against multiple classical and novel PKC isoforms, though it exhibits the highest affinity for PKCθ.
This compound acts as a potent and selective inhibitor of PKCθ, an enzyme crucial for T-cell activation.[1][2][3] By selectively targeting PKCθ, this compound aims to achieve T-cell specific immunosuppression with a potentially reduced impact on other cell types, thereby offering a more targeted therapeutic approach with a lower risk of side effects.[4]
Sotrastaurin is a broader spectrum PKC inhibitor, potently targeting classical (α, β) and novel (θ) PKC isoforms.[5][6] This broader activity can lead to the inhibition of multiple signaling pathways downstream of the T-cell receptor (TCR), including both the nuclear factor of activated T-cells (NFAT) and nuclear factor-kappa B (NF-κB) pathways.[7][8] Interestingly, some studies suggest that Sotrastaurin may spare the function of regulatory T-cells (Tregs), which could be beneficial in maintaining immune homeostasis.[6][9]
Signaling Pathways
The activation of T-cells via the T-cell receptor (TCR) and co-stimulatory molecules like CD28 initiates a complex signaling cascade. Both this compound and Sotrastaurin intervene in this pathway at the level of PKC.
Caption: Inhibition of T-cell activation pathways by this compound and Sotrastaurin.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Sotrastaurin, providing a basis for comparing their potency and selectivity. It is important to note that these values are derived from different studies and experimental conditions may vary.
Table 1: PKC Isoform Inhibition
| Compound | PKC Isoform | IC50 (nM) | Ki (nM) | Selectivity Highlights |
| This compound | PKCθ | 0.48[1][2][3] | - | >30-fold more selective for PKCθ over other isoforms.[1][2] |
| PKCα | 160[10] | - | ||
| PKCβ | >840[10] | - | ||
| PKCγ | >1000[10] | - | ||
| PKCδ | 160[10] | - | ||
| PKCε | 18[10] | - | ||
| PKCζ | >1000[10] | - | ||
| Sotrastaurin | PKCθ | - | 0.22[5][11] | Most potent against PKCθ.[11] |
| PKCα | - | 0.95[5] | ||
| PKCβ | - | 0.64[5] | ||
| PKCδ | - | 1.8-3.2[5] | ||
| PKCε | - | 1.8-3.2[5] | ||
| PKCη | - | 1.8-3.2[5] |
Table 2: T-Cell Functional Assays
| Compound | Assay | Cell Type | IC50 (nM) | Key Findings |
| This compound | IL-2 Gene Transcription | Jurkat T-cells | 14[3] | Suppressed CD3/CD28-induced IL-2 transcription.[3] |
| T-cell Proliferation | Human primary T-cells | 17[3] | Inhibited CD3/CD28-induced proliferation.[3] | |
| Sotrastaurin | T-cell Proliferation (MLR) | Human T-cells | 90 (45 ng/ml)[9] | Potently inhibited alloantigen-induced T-cell proliferation.[9] |
| IL-2 Secretion | Primary human and mouse T-cells | Low nanomolar | Abrogated IL-2 secretion at low nanomolar concentrations.[11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols used to assess the efficacy of T-cell suppressors like this compound and Sotrastaurin.
T-Cell Proliferation Assay (Anti-CD3/CD28 Stimulation)
This assay measures the ability of a compound to inhibit T-cell proliferation induced by mimicking the primary and co-stimulatory signals of T-cell activation.
Caption: A typical workflow for assessing T-cell proliferation.
Methodology:
-
Isolation of T-cells: Primary T-cells are isolated from peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Plating: T-cells are seeded in 96-well plates.
-
Compound Addition: The cells are pre-incubated with various concentrations of this compound or Sotrastaurin.
-
Stimulation: T-cell activation is induced by adding anti-CD3 and anti-CD28 antibodies.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Measurement of Proliferation: Proliferation is quantified using methods such as [3H]-thymidine incorporation, which measures DNA synthesis, or by flow cytometry using cell proliferation dyes like CFSE or CellTrace Violet, which are diluted with each cell division.
Mixed Lymphocyte Reaction (MLR)
The MLR is an in vitro assay that mimics the T-cell response to foreign antigens and is a standard method for evaluating the immunosuppressive potential of new compounds.
Caption: A standard workflow for a one-way Mixed Lymphocyte Reaction.
Methodology:
-
Cell Isolation: PBMCs are isolated from two genetically different donors.
-
Preparation of Responder and Stimulator Cells: In a one-way MLR, the T-cells from one donor act as the "responder" cells, while the PBMCs from the second donor are treated (e.g., with mitomycin C or irradiation) to prevent their proliferation and serve as "stimulator" cells. The responder cells are often labeled with a proliferation dye.
-
Co-culture: Responder and stimulator cells are co-cultured in the presence of varying concentrations of the test compound (this compound or Sotrastaurin).
-
Incubation: The co-culture is incubated for 5 to 7 days.
-
Analysis: The proliferation of the responder T-cells is measured by flow cytometry, assessing the dilution of the proliferation dye.
Conclusion
Both this compound and Sotrastaurin are potent inhibitors of T-cell activation, operating through the modulation of PKC signaling. The key distinction lies in their selectivity profile. This compound offers a targeted approach by specifically inhibiting PKCθ, which may translate to a more favorable safety profile in therapeutic applications. Sotrastaurin, as a pan-PKC inhibitor, provides a broader suppression of T-cell signaling pathways.
The choice between these two compounds for research or therapeutic development will depend on the specific application. For studies focused on the precise role of PKCθ in T-cell biology, this compound is an invaluable tool. For achieving broad immunosuppression, Sotrastaurin presents a powerful option. The data presented in this guide, along with the outlined experimental protocols, should serve as a valuable resource for researchers in the field of immunology and drug discovery. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison of their efficacy.
References
- 1. This compound | PKC | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 4. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tacrolimus inhibits NF-κB activation in peripheral human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.eur.nl [pure.eur.nl]
- 10. Effects of the Novel PKCθ Selective Inhibitor this compound on Acute Rejection in Rats and Monkeys - ATC Abstracts [atcmeetingabstracts.com]
- 11. selleckchem.com [selleckchem.com]
AS2521780 vs. Tacrolimus: A Comparative Guide for Preventing Allograft Rejection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel immunosuppressive agent AS2521780 and the established calcineurin inhibitor Tacrolimus for the prevention of allograft rejection. The information presented is based on available preclinical and clinical data, with a focus on quantitative performance metrics, experimental methodologies, and underlying mechanisms of action.
At a Glance: Key Differences
| Feature | This compound | Tacrolimus |
| Primary Target | Protein Kinase C-theta (PKCθ) | Calcineurin |
| Mechanism of Action | Inhibits T-cell activation and proliferation by blocking the PKCθ signaling pathway. | Inhibits the production of interleukin-2 (IL-2) and other cytokines by blocking the calcineurin-NFAT signaling pathway.[1][2][3][4][5][6] |
| Development Stage | Preclinical | Clinically Approved and Widely Used[7][8][9][10][11] |
| Primary Data Source | Animal and in vitro studies | Extensive clinical trials and post-market surveillance[12][13][14] |
Mechanism of Action and Signaling Pathways
This compound and Tacrolimus suppress the immune response to an allograft through distinct molecular pathways.
This compound: Targeting PKCθ in T-Cell Activation
This compound is a selective inhibitor of Protein Kinase C-theta (PKCθ), a key enzyme in the T-cell receptor (TCR) signaling cascade.[15][16] Upon T-cell activation, PKCθ is recruited to the immunological synapse, where it activates downstream signaling pathways leading to the activation of transcription factors like NF-κB and AP-1.[2][17][18] These transcription factors are crucial for the production of IL-2 and subsequent T-cell proliferation and differentiation. By inhibiting PKCθ, this compound effectively blocks this cascade, leading to T-cell specific immunosuppression.[15][16]
Tacrolimus: The Calcineurin Inhibition Pathway
Tacrolimus functions by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][3] In activated T-cells, increased intracellular calcium levels activate calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus.[1][6] In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes encoding IL-2 and other cytokines essential for T-cell proliferation and the cell-mediated immune response.[1] Tacrolimus, by binding to the immunophilin FKBP12, forms a complex that inhibits calcineurin's phosphatase activity, thereby preventing NFAT activation and subsequent immunosuppression.
Performance Data: A Preclinical and Clinical Comparison
Direct comparative clinical trial data for this compound and Tacrolimus is not available as this compound is still in the preclinical development phase. The following tables summarize key findings from preclinical studies of this compound and established clinical data for Tacrolimus.
Table 1: Efficacy in Preventing Allograft Rejection
| Drug | Model/Population | Key Findings |
| This compound | Rat Cardiac Allograft Model | - Monotherapy (10 mg/kg b.i.d.) significantly prolonged graft survival to 14 days (vs. 5-6 days in non-treated group).[19] - Monotherapy (30 mg/kg b.i.d.) prolonged graft survival to 20 days.[19] - Combination with suboptimal Tacrolimus (0.02 mg/kg) significantly improved graft survival (P<0.001).[19] |
| Non-Human Primate (NHP) Renal Allograft Model | - Combination with suboptimal Tacrolimus (1 mg/kg) significantly improved graft survival compared to Tacrolimus alone (P<0.05).[19] | |
| Tacrolimus | Human Kidney Transplant Recipients | - Associated with lower rates of acute rejection compared to cyclosporine (14% vs. 24%).[12] - Higher 3- and 5-year graft survival rates compared to cyclosporine (88% and 84% vs. 79% and 70%, respectively).[12] |
| Human Liver Transplant Recipients | - Established as a first-line immunosuppressant for preventing rejection.[7] | |
| Human Heart and Lung Transplant Recipients | - Approved for the prevention of organ rejection.[7][11] |
Table 2: Dosing and Administration
| Drug | Route of Administration | Dosing Regimen (in studies) |
| This compound | Oral | - Rat model: 10 mg/kg and 30 mg/kg twice daily (b.i.d.).[19] - NHP model: 3 mg/kg b.i.d.[19] |
| Tacrolimus | Oral, Intravenous | - Kidney transplant (initial oral): 0.1 to 0.2 mg/kg/day, divided into two doses.[9] - Liver transplant (initial oral): 0.1 to 0.15 mg/kg/day, divided into two doses.[8] - Heart transplant (initial oral): 0.075 mg/kg/day, divided into two doses.[9] Dosing is highly individualized based on trough concentrations. |
Experimental Protocols
This compound: Preclinical Allograft Rejection Models
Rat Heterotopic Cardiac Transplantation Model [19]
-
Animal Model: ACI rats as donors and Lewis rats as recipients.
-
Surgical Procedure: Heterotopic cardiac transplantation was performed.
-
Drug Administration: this compound was administered orally twice daily (b.i.d.). Doses of 10 mg/kg and 30 mg/kg were evaluated as monotherapy. A combination therapy of this compound (3 mg/kg b.i.d.) with a suboptimal dose of Tacrolimus (0.02 mg/kg) was also tested.
-
Endpoint: Graft survival was monitored daily by palpation of the cardiac graft. Rejection was defined as the cessation of a palpable heartbeat.
Non-Human Primate (NHP) Renal Transplantation Model [19]
-
Animal Model: Cynomolgus monkeys.
-
Surgical Procedure: Renal transplantation.
-
Drug Administration: this compound was administered orally at 3 mg/kg b.i.d. in combination with a suboptimal dose of Tacrolimus (1 mg/kg).
-
Endpoint: Graft survival was the primary endpoint.
Tacrolimus: Clinical Trials in Kidney Transplantation (Representative Protocol)
While numerous clinical trials have established the efficacy and safety of Tacrolimus, a representative protocol for a de novo kidney transplant study would typically include the following elements:
-
Study Design: A multicenter, randomized, open-label, or double-blind, active-comparator controlled trial.
-
Patient Population: Adult de novo kidney transplant recipients.
-
Immunosuppressive Regimen: Patients are randomized to receive a Tacrolimus-based regimen or a comparator (e.g., cyclosporine-based) regimen. Concomitant immunosuppressants such as mycophenolate mofetil and corticosteroids are typically administered.
-
Dosing and Monitoring: Tacrolimus is initiated at a standard weight-based dose and subsequently adjusted to maintain target trough blood concentrations (e.g., 5-15 ng/mL in the early post-transplant period).[8]
-
Primary Endpoint: Incidence of biopsy-proven acute rejection (BPAR) within a specified timeframe (e.g., 6 or 12 months post-transplantation).
-
Secondary Endpoints: Graft survival, patient survival, renal function (e.g., estimated glomerular filtration rate), and incidence of adverse events.
Safety and Tolerability
This compound
The available preclinical data suggests that this compound is well-tolerated in animal models.[19] A potential advantage of a selective PKCθ inhibitor is the possibility of T-cell specific immunosuppression with a reduced rate of off-target side effects.[19] However, a comprehensive safety profile in humans has not yet been established.
Tacrolimus
Tacrolimus has a well-documented and extensive safety profile from years of clinical use. However, it is associated with a number of potential adverse effects, including:
-
Nephrotoxicity
-
Neurotoxicity (e.g., tremor, headache)
-
Post-transplant diabetes mellitus
-
Hypertension
-
Hyperkalemia
-
Increased risk of infections and malignancies
Due to its narrow therapeutic index, therapeutic drug monitoring of Tacrolimus blood concentrations is standard practice to balance efficacy and toxicity.[8]
Conclusion
This compound represents a novel approach to immunosuppression by selectively targeting PKCθ in T-cells. Preclinical studies have demonstrated its potential to prevent allograft rejection, both as a monotherapy and in combination with a calcineurin inhibitor like Tacrolimus. The key theoretical advantage of this targeted approach is the potential for a more favorable side-effect profile compared to the broader immunosuppression induced by calcineurin inhibitors.
Tacrolimus remains the cornerstone of immunosuppressive therapy in solid organ transplantation, with a wealth of clinical data supporting its efficacy in preventing allograft rejection. While effective, its use is associated with significant potential toxicities that require careful patient monitoring.
Further research, including human clinical trials, is necessary to fully elucidate the efficacy, safety, and potential role of this compound in the prevention of allograft rejection. Its development could offer a valuable alternative or complementary therapy to the current standard of care.
References
- 1. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gosset.ai [gosset.ai]
- 4. Recruitment of calcineurin to the T cell receptor positively regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recruitment of calcineurin to the TCR positively regulates T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium-NFAT transcriptional signalling in T cell activation and T cell exhaustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. Tacrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Tacrolimus (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. Overview of extended release tacrolimus in solid organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Tacrolimus confers lower acute rejection rates and better renal allograft survival compared to cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TACROLIMUS RESCUE THERAPY FOR RENAL ALLOGRAFT REJECTION–FIVE-YEAR EXPERIENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tacrolimus Exposure is Associated with Acute Rejection in the Early Phase After Kidney Transplantation: A Joint Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]
- 16. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
AS2521780: A Potent and Selective Inhibitor of Protein Kinase C Theta (PKCθ)
For researchers, scientists, and drug development professionals, AS2521780 has emerged as a highly selective and potent inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in T-cell signaling pathways. This guide provides a comprehensive comparison of this compound's selectivity against other PKC isoforms, supported by experimental data and detailed protocols.
This compound demonstrates significant potency in inhibiting the enzymatic activity of recombinant human PKCθ, with a reported IC50 value of 0.48 nM.[1][2][3][4] This potent inhibition is coupled with a high degree of selectivity, as this compound shows substantially lower activity against other PKC isoforms.
Comparative Selectivity Profile
The inhibitory activity of this compound against a panel of human PKC isoforms reveals its remarkable selectivity for PKCθ. The following table summarizes the IC50 values, demonstrating a selectivity of over 30-fold for PKCθ compared to the next most sensitive isoform, PKCε.[3][4]
| PKC Isoform | IC50 (nM) | Selectivity Fold (vs. PKCθ) |
| PKCθ | 0.48 | 1 |
| PKCε | 18 | > 37 |
| PKCα | 160 | > 333 |
| PKCδ | 160 | > 333 |
| PKCβ1 | > 840 | > 1750 |
| PKCγ | > 1000 | > 2083 |
| PKCη | > 1000 | > 2083 |
| PKCζ | > 1000 | > 2083 |
Data sourced from "Investigation Regarding the Properties of Protein Kinase Cθ Selective Inhibitor as a Novel T cell Immunosuppressant" and MedchemExpress product information.[3][4]
Beyond the PKC family, this compound has been shown to have minimal or no inhibitory effect on a broader panel of protein kinases, further highlighting its specific mechanism of action.[1][2]
Visualizing the PKC Signaling Pathway
The diagram below illustrates a simplified overview of the Protein Kinase C (PKC) signaling pathway, highlighting the central role of PKC in response to extracellular signals.
References
Benchmarking AS2521780 against other novel PKC-theta inhibitors like CC-90005
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two novel and potent Protein Kinase C-theta (PKC-θ) inhibitors, AS2521780 and CC-90005. The information presented is collated from publicly available preclinical data to assist researchers in making informed decisions for their T-cell mediated disease models.
Introduction to PKC-theta Inhibition
Protein Kinase C-theta (PKC-θ) is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, making it a prime therapeutic target for autoimmune diseases and transplant rejection. Selective inhibition of PKC-θ is sought after to modulate T-cell activation and subsequent inflammatory responses while minimizing off-target effects. This guide focuses on a head-to-head comparison of this compound and CC-90005, two small molecule inhibitors that have demonstrated significant potential in preclinical studies.
In Vitro Potency and Selectivity
A direct comparison of the in vitro potency and selectivity of this compound and CC-90005 reveals differences in their biochemical profiles.
| Parameter | This compound | CC-90005 |
| PKC-θ IC50 | 0.48 nM | 8 nM |
| PKC-δ IC50 | 160 nM | 4440 nM |
| PKC-α IC50 | 160 nM | >3 µM |
| PKC-β IC50 | >840 nM | >3 µM |
| PKC-γ IC50 | >1000 nM | >3 µM |
| PKC-ε IC50 | 18 nM | >3 µM |
| PKC-η IC50 | >1000 nM | >3 µM |
| PKC-ζ IC50 | >1000 nM | >3 µM |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency. The selectivity is inferred by comparing the IC50 for PKC-θ to that of other PKC isoforms.
Cellular Activity
The efficacy of these inhibitors has been evaluated in cellular assays that mimic physiological T-cell activation.
| Cellular Assay | This compound | CC-90005 |
| IL-2 Gene Transcription (Jurkat T-cells) | IC50 = 14 nM | Not explicitly reported, but inhibits IL-2 expression |
| Human Primary T-cell Proliferation | IC50 = 17 nM | 51% inhibition at 1 µM, 88% at 3 µM |
| IL-2 Production (Human PBMCs) | Not explicitly reported | IC50 = 0.15 µM |
| Cytokine Production (Rat Splenocytes) | Suppressed by this compound | Not explicitly reported |
| Cytokine Production (Monkey PBMCs) | Suppressed by this compound | Not explicitly reported |
In Vivo Efficacy
Both compounds have demonstrated in vivo activity in animal models of T-cell mediated diseases.
| In Vivo Model | This compound | CC-90005 |
| Rat Adjuvant-Induced Arthritis | Significantly reduced paw swelling in a dose-dependent manner. | Not explicitly reported |
| Rat Cardiac Allograft Rejection | Prolonged graft survival. | Not explicitly reported |
| Non-Human Primate Renal Allograft Rejection | Improved graft survival in combination with tacrolimus. | Not explicitly reported |
| Mouse Model of Chronic T-cell Activation | Not explicitly reported | Significantly reduced popliteal lymph node size. |
| Mouse Collagen-Induced Arthritis | Not explicitly reported | Prophylactic dosing reduced arthritis pathology. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach for comparing these inhibitors, the following diagrams are provided.
Caption: PKC-theta signaling pathway in T-cell activation.
Caption: Experimental workflow for comparing PKC-theta inhibitors.
Experimental Protocols
Below are representative protocols for key assays used to characterize PKC-theta inhibitors. These are generalized methods and may require optimization for specific laboratory conditions.
In Vitro PKC Kinase Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the PKC-theta enzyme activity.
Materials:
-
Recombinant human PKC isoforms (theta, alpha, beta, gamma, delta, epsilon, eta, zeta)
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound, CC-90005) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring fluorescence
Method:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the recombinant PKC enzyme to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to the Km for each enzyme).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular IL-2 Production Assay (Jurkat T-cells)
Objective: To measure the inhibitory effect of the compounds on T-cell activation by quantifying IL-2 production.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
Test compounds (this compound, CC-90005) dissolved in DMSO
-
96-well cell culture plate
-
IL-2 ELISA kit
-
Plate reader for ELISA
Method:
-
Seed Jurkat T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-incubate the cells with serial dilutions of the test compounds for 1 hour at 37°C.
-
Stimulate the cells by adding anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 0.5 µg/mL) antibodies.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the amount of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-2 production for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
Primary Human T-cell Proliferation Assay
Objective: To assess the impact of the inhibitors on the proliferation of primary T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
Test compounds (this compound, CC-90005) dissolved in DMSO
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plate
-
Luminometer
Method:
-
Isolate primary T-cells from human PBMCs using a negative selection kit.
-
Plate the purified T-cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Add serial dilutions of the test compounds to the wells and incubate for 1 hour.
-
Stimulate the T-cells with plate-bound anti-CD3 antibody and soluble anti-CD28 antibody.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Measure cell proliferation using a luminescent cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's protocol.
-
Calculate the percent inhibition of T-cell proliferation for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
Conclusion
Both this compound and CC-90005 are potent and selective inhibitors of PKC-theta with demonstrated efficacy in preclinical models of T-cell mediated diseases. This compound appears to have a higher biochemical potency for PKC-theta. However, the in vivo efficacy of both compounds in various animal models suggests their potential as therapeutic agents. The choice between these inhibitors for a specific research application will depend on the desired potency, selectivity profile, and the specific experimental model being used. The data and protocols presented in this guide are intended to provide a solid foundation for such evaluations.
A Comparative Analysis of AS2521780 and Mycophenolate Mofetil in Combination Therapy: A Guide for Researchers
This guide provides a comprehensive comparative analysis of AS2521780, a selective Protein Kinase C theta (PKCθ) inhibitor, and Mycophenolate mofetil (MMF), an established immunosuppressant, with a focus on their use in combination therapy. This document is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties and therapeutic potential of these compounds.
Introduction
This compound is a potent and selective inhibitor of PKCθ, a key enzyme in T-cell activation signaling pathways.[1] Mycophenolate mofetil is a prodrug of mycophenolic acid (MPA), an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), which is crucial for the de novo synthesis of guanine nucleotides in lymphocytes.[2][3][4] Both agents target critical pathways in the immune response, making their combination a potentially synergistic approach for immunosuppressive therapy in organ transplantation and autoimmune diseases.
Mechanism of Action
This compound: Selective PKCθ Inhibition
This compound selectively inhibits the theta isoform of Protein Kinase C (PKCθ). PKCθ plays a pivotal role in T-cell receptor (TCR) and CD28 co-stimulatory signaling, which are essential for T-cell activation, proliferation, and cytokine production.[1] By inhibiting PKCθ, this compound effectively blocks these downstream signaling events, leading to immunosuppression.
Mycophenolate Mofetil: IMPDH Inhibition
Mycophenolate mofetil is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). MPA is a potent, selective, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme is critical for the de novo synthesis of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes.[2][3][4] Unlike other cell types that can utilize salvage pathways for nucleotide synthesis, lymphocytes are highly dependent on the de novo pathway, making them particularly susceptible to the effects of MPA.[3][4]
Quantitative Performance Data
Direct head-to-head comparative studies of this compound and Mycophenolate mofetil are limited. The following tables summarize available quantitative data from separate studies. It is important to note that direct comparison of these values should be made with caution due to differing experimental conditions.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay | IC50 | Reference |
| This compound | Recombinant Human PKCθ | Enzyme Activity Assay | 0.48 nM | [1] |
| IL-2 Gene Transcription | Jurkat T-cells | 14 nM | [5] | |
| Human Primary T-cell Proliferation | Proliferation Assay | 17 nM | [5] | |
| Mycophenolate mofetil | Human Tenon Fibroblast Proliferation | Proliferation Assay | 0.85 µM |
Table 2: Pharmacokinetic Properties of Mycophenolate Mofetil (Active Metabolite MPA)
| Parameter | Value | Species | Reference |
| Bioavailability (Oral) | 94% | Human | [4] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Human | [2] |
| Plasma Protein Binding | 97% | Human | [2] |
| Elimination Half-life | 16-18 hours | Human | [4] |
Pharmacokinetic data for this compound is not publicly available in the reviewed literature.
Experimental Protocols
In Vivo Rat Cardiac Allograft Model (Combination Therapy)
A study by Fukahori et al. (2015) investigated the effect of this compound in combination with a suboptimal dose of mycophenolate mofetil in a rat cardiac transplantation model. While the full experimental protocol is not publicly available, the key aspects of the methodology are summarized below.
-
Animal Model: ACI to Lewis rat heterotopic cardiac transplantation model.
-
Treatment Groups:
-
Vehicle control
-
This compound monotherapy
-
Mycophenolate mofetil monotherapy (suboptimal dose)
-
Combination of this compound (3 mg/kg, twice daily) and a suboptimal dose of mycophenolate mofetil (15 mg/kg).[6]
-
-
Outcome Measure: Allograft survival, assessed by daily palpation of the cardiac graft.
-
Results: The combination therapy of this compound and mycophenolate mofetil resulted in a significant improvement in graft survival compared to either monotherapy.[6]
Conclusion
The combination of this compound and Mycophenolate mofetil represents a promising strategy for enhanced immunosuppression. By targeting two distinct and critical pathways in lymphocyte activation and proliferation, this combination has the potential for synergistic effects, allowing for potentially lower doses of each agent and a reduced side-effect profile. The available preclinical data in a rat cardiac allograft model supports this hypothesis, demonstrating significantly improved graft survival with the combination therapy. Further research, including detailed pharmacokinetic and pharmacodynamic studies of the combination, as well as head-to-head comparative efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this combination for clinical applications in transplantation and autoimmune diseases.
References
- 1. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. coconote.app [coconote.app]
- 4. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy and safety of mycophenolate mofetil versus cyclophosphamide in patients with active antineutrophil cytoplasmic antibody-associated vasculitis: a meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Potency Showdown: A Comparative Analysis of AS2521780, Rottlerin, and VTX-27
In the landscape of kinase inhibitor research, particularly targeting Protein Kinase C (PKC) isozymes, a clear understanding of the in vitro potency and selectivity of investigational compounds is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of three noteworthy small molecule inhibitors: AS2521780, Rottlerin, and VTX-27, focusing on their performance in in vitro assays and the signaling pathways they modulate.
Quantitative Potency Comparison
The following table summarizes the reported in vitro potency of this compound, Rottlerin, and VTX-27 against various protein kinases, primarily PKC isoforms. This data is crucial for assessing the relative strength and selectivity of these inhibitors.
| Compound | Target Kinase | Potency (IC50/Ki) | Notes |
| This compound | PKCθ | IC50: 0.48 nM[1][2][3][4] | Highly potent and selective for PKCθ. Over 30-fold more selective for PKCθ than other PKC isoforms.[1][2][3][4] |
| PKCε | IC50: 18 nM[5] | ||
| Other PKC isoforms (α, βI, γ, δ, η, ζ) | IC50: >100 nM[5] | ||
| CDK2 | IC50: 84 nM[6] | Displays over 100-fold selectivity against a panel of 27 other protein kinases.[6] | |
| Rottlerin | PKCδ | IC50: 3-6 µM[7][8][9] | Specificity for PKCδ is debated, with evidence of off-target effects, including mitochondrial uncoupling.[2][10][11] |
| PKCα, β, γ | IC50: 30-42 µM[7][8][9] | ||
| PKCε, η, ζ | IC50: 80-100 µM[7][9] | ||
| CaM kinase III | IC50: 5.3 µM[8] | ||
| VTX-27 | PKCθ | Ki: 0.08 nM[12] | A potent and selective inhibitor of PKCθ.[12] |
| PKCδ | Ki: 16 nM[12] | ||
| Other PKC isoforms (classical and atypical) | >1000-fold selectivity over classical and >10000-fold over atypical isoforms. |
Experimental Methodologies
The determination of in vitro potency for kinase inhibitors typically involves biochemical assays that measure the enzymatic activity of the target kinase in the presence of the inhibitor. Below is a detailed, representative protocol for an in vitro kinase assay.
General In Vitro Kinase Assay Protocol (Luminescence-Based)
This protocol is a generalized procedure for determining the IC50 value of a compound against a specific protein kinase by measuring ATP consumption.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase assay buffer containing an appropriate buffering agent (e.g., 25 mM Tris-HCl, pH 7.5), β-glycerophosphate, DTT, Na3VO4, and MgCl2.
-
ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration in the assay should be near the Km value for the specific kinase to ensure sensitivity.[5]
-
Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the target kinase in the kinase buffer.
-
Kinase Solution: Dilute the recombinant target kinase to the desired concentration in the kinase buffer. The optimal concentration should be determined empirically.
-
Test Compound Dilution Series: Prepare a serial dilution of the test compound (this compound, Rottlerin, or VTX-27) in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
2. Assay Procedure:
-
In a 384-well white microplate, add the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add the kinase solution to each well and gently mix. Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction.
3. Signal Detection:
-
Equilibrate the ATP detection reagent (e.g., a luciferin/luciferase-based reagent) to room temperature.
-
Add the detection reagent to each well to stop the kinase reaction and initiate the luminescent signal. The intensity of the light produced is proportional to the amount of ATP remaining in the well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by these inhibitors and a typical experimental workflow.
Experimental workflow for a typical in vitro kinase assay.
Simplified PKCθ signaling pathway in T-cell activation.
Simplified PKCδ signaling pathway in apoptosis.
References
- 1. Frontiers | Regulation of PKC-θ function by phosphorylation in T cell receptor signaling [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. longdom.org [longdom.org]
- 8. Rottlerin, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Rottlerin, a Natural Protein Kinases C Inhibitor, in Pancreatic Cancer Cells and Mouse Xenografts by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. media.cellsignal.com [media.cellsignal.com]
Confirming the On-Target Effects of AS2521780: A Comparative Guide to Using PKC-theta Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the on-target effects of the selective PKC-theta (PKCθ) inhibitor, AS2521780. Particular focus is given to the use of PKC-theta knockout (KO) models as a gold-standard validation tool, benchmarked against other widely used biochemical and cellular assays.
Introduction to this compound and PKC-theta
This compound is a novel, potent, and highly selective small molecule inhibitor of Protein Kinase C-theta (PKCθ)[1]. PKCθ is a crucial enzyme in the signaling pathways of T-cells, playing a key role in their activation, proliferation, and differentiation[2][3]. Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ translocates to the immunological synapse and activates downstream transcription factors such as NF-κB, AP-1, and NFAT, leading to the production of interleukin-2 (IL-2) and subsequent T-cell-mediated immune responses[2][4]. Due to its central role in T-cell function, PKCθ is a prime therapeutic target for autoimmune diseases and allograft rejection[2][4].
Confirming that a pharmacological inhibitor such as this compound elicits its effects by specifically inhibiting its intended target is a critical step in drug development. This guide explores the methodologies to establish this on-target activity with a high degree of confidence.
Comparison of On-Target Validation Methodologies
The on-target effects of a kinase inhibitor can be validated through several complementary approaches. Here, we compare the use of PKC-theta knockout models with in vitro and cellular assays.
| Methodology | Principle | Advantages | Limitations |
| PKC-theta Knockout Models | Genetic ablation of the PKCθ gene in animal or cell models. The phenotypic effects of the knockout are compared with the effects of the inhibitor in wild-type counterparts. | Provides the most definitive evidence of on-target action in a biological system. Allows for the study of long-term consequences of target inhibition. | Time-consuming and resource-intensive to generate and maintain. Potential for compensatory mechanisms to arise. |
| In Vitro Kinase Assays | Direct measurement of the inhibitor's effect on the enzymatic activity of purified PKCθ and a panel of other kinases. | Highly quantitative and specific for the direct interaction between the inhibitor and the kinase. Enables determination of potency (IC50) and selectivity. | Lacks the complexity of a cellular environment. Does not account for factors like cell permeability, metabolism, or off-target effects in a living system. |
| Cell-Based Assays | Measurement of the inhibitor's effect on downstream signaling events and cellular functions in wild-type cells (e.g., Jurkat T-cells, primary T-cells). | Bridges the gap between in vitro assays and in vivo models. Assesses cell permeability and engagement with the target in a more biologically relevant context. | Off-target effects of the inhibitor can confound the interpretation of results. |
| Chemical Proteomics | Affinity-based methods to identify the protein targets that physically interact with the inhibitor in cell lysates or living cells. | Unbiased, proteome-wide approach to identify both on-target and off-target interactions. | Binding does not always correlate with functional inhibition. Can be technically challenging to implement and interpret. |
Experimental Data: this compound On-Target Validation
While a direct study applying this compound to PKC-theta knockout models is not publicly available, a compelling case for its on-target effects can be made by comparing the reported effects of this compound in wild-type systems with the phenotype of PKC-theta knockout mice.
Table 1: In Vitro Potency and Selectivity of this compound
This table summarizes the in vitro inhibitory activity of this compound against PKCθ and other PKC isoforms, demonstrating its high potency and selectivity.
| Kinase | IC50 (nM) | Fold Selectivity vs. PKCθ |
| PKCθ | 0.48 | - |
| PKCα | >100 | >208 |
| PKCβ1 | >100 | >208 |
| PKCγ | >100 | >208 |
| PKCδ | >100 | >208 |
| PKCε | 18 | 37.5 |
| PKCη | >100 | >208 |
| PKCζ | >100 | >208 |
Data sourced from Fukahori et al., 2014.[5]
Table 2: Comparison of this compound Effects in Wild-Type Models vs. Phenotype of PKC-theta Knockout Mice
This table highlights the parallels between the pharmacological inhibition of PKCθ by this compound and the genetic deletion of PKCθ, providing strong evidence for the on-target mechanism of action of this compound.
| Endpoint | Effect of this compound in Wild-Type Models | Phenotype of PKC-theta Knockout Mice |
| T-Cell Proliferation | Suppresses CD3/CD28-induced proliferation of human primary T-cells.[1] | Impaired proliferative response of CD4+ T-cells.[4] |
| IL-2 Production | Suppresses CD3/CD28-induced IL-2 gene transcription in Jurkat T-cells.[1] | Strongly reduced IL-2 production in T-cells.[4] |
| Cytokine Production | Suppresses concanavalin A-induced cytokine production in rat splenocytes and monkey PBMCs.[1] | Significantly depressed plasma levels of IL-2, IL-4, IFNγ, and TNFα.[6] |
| T-Cell Mediated Disease | Reduces paw swelling in a rat model of adjuvant-induced arthritis.[1] | Protected from T-cell-mediated inflammatory diseases such as experimental autoimmune encephalomyelitis (EAE) and inflammatory bowel disease (IBD).[6] |
Experimental Protocols
In Vitro PKC Kinase Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against purified PKC enzymes.
-
Reagents and Materials:
-
Purified recombinant human PKC isoforms (e.g., PKCθ, PKCα, etc.)
-
Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 0.1 mM EGTA)
-
Substrate peptide (e.g., Myelin Basic Protein)
-
[γ-³²P]ATP
-
This compound or other test compounds
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, substrate peptide, and the respective PKC isozyme.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
-
T-Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on T-cell proliferation.
-
Reagents and Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or purified primary T-cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Anti-human CD3 and anti-human CD28 antibodies.
-
This compound.
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well cell culture plates.
-
-
Procedure:
-
Coat the wells of a 96-well plate with anti-human CD3 antibody.
-
Seed the human primary T-cells in the wells.
-
Add varying concentrations of this compound or vehicle control.
-
Add anti-human CD28 antibody to the culture medium to provide co-stimulation.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Measure cell proliferation using a luminescent or colorimetric assay according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of proliferation at each concentration of this compound and determine the IC50 value.
-
Visualizing Pathways and Workflows
PKC-theta Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of PKC-theta in the T-cell activation signaling cascade.
Caption: Simplified PKCθ signaling pathway in T-cell activation.
Experimental Workflow for On-Target Validation
This diagram outlines a logical workflow for confirming the on-target effects of a kinase inhibitor.
Caption: Workflow for confirming on-target effects of a kinase inhibitor.
Conclusion
The convergence of data from in vitro biochemical assays, cell-based functional assays, and the phenotypic analysis of PKC-theta knockout models provides a robust and compelling body of evidence to confirm the on-target effects of this compound. While direct testing of this compound in a PKC-theta knockout system would be the definitive experiment, the remarkable similarity between the pharmacological effects of the inhibitor and the genetic ablation of the target strongly supports its mechanism of action. This multi-faceted approach to on-target validation is crucial for advancing selective kinase inhibitors through the drug development pipeline.
References
- 1. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Yin and Yang of Protein Kinase C-theta (PKCθ): A Novel Drug Target for Selective Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. Mice deficient in PKC theta demonstrate impaired in vivo T cell activation and protection from T cell-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling AS2521780
This document provides crucial safety and logistical information for the handling, use, and disposal of AS2521780, a potent and selective PKCθ inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive, substance-specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the general safety protocols for handling potent, small-molecule kinase inhibitors and should be supplemented by a substance-specific SDS obtained from the supplier. Always perform a risk assessment before starting any new procedure.
Hazard Identification and Personal Protective Equipment (PPE)
Given that this compound is a highly potent biological inhibitor, it should be handled with care to avoid exposure. The potential hazards are not fully elucidated, but it is prudent to treat the compound as potentially harmful if ingested, inhaled, or absorbed through the skin. The following table outlines the recommended PPE.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety goggles with side shields | Must be worn at all times to protect from splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Two pairs of gloves are recommended, especially when handling stock solutions.[2] Gloves should be inspected before use and changed frequently. |
| Body Protection | Impervious laboratory coat or gown | Should be long-sleeved and fully buttoned to protect skin and clothing.[1] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.[1] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[2]
Quantitative Data Summary
This compound is a selective inhibitor of PKCθ. The following table summarizes its inhibitory activity against various PKC isoforms.
| Target | IC50 (nM) |
| PKCθ | 0.48 |
| PKCε | 18 |
| PKCα | 160 |
| PKCδ | 160 |
Data sourced from TargetMol and Probechem.[3][4]
Operational Plans
Safe Handling and Storage Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound in powder form should be stored at -20°C for long-term stability (up to 3 years).[3]
-
Stock solutions in solvent can be stored at -80°C for up to one year.[3]
Preparation of Stock Solutions:
-
Don PPE: Before handling, put on all required PPE as specified in the table above.[1]
-
Work in a Ventilated Area: All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet.[1][5]
-
Weighing the Compound: Use a calibrated analytical balance inside the fume hood. Handle the container with care to avoid creating dust.
-
Dissolving the Compound: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[3] Add the solvent slowly to the solid to avoid splashing. Gentle vortexing or sonication can be used to aid dissolution.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and user's initials.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Used PPE (gloves, gowns), weighing paper, and any other contaminated solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container. Disposal of DMSO-containing waste must comply with local and national environmental regulations.[6] Do not pour down the drain.[7]
-
Waste Disposal Services: It is advisable to use specialized waste disposal services for the final disposal of chemical waste.
Experimental Protocols
General Protocol for In Vitro Cellular Assays
This protocol provides a general guideline for using this compound in cell-based experiments, such as with Jurkat T cells or primary human T cells.[3][8]
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[3]
-
Cell Culture: Culture your cells of interest (e.g., Jurkat T cells) under standard conditions.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of DMSO in the cell culture should typically not exceed 0.1% to avoid solvent-induced toxicity.[3]
-
Cell Treatment: Add the desired final concentrations of this compound to the cells. Include a vehicle control (culture medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours for a proliferation assay).[8]
-
Assay: Perform the desired downstream analysis, such as measuring IL-2 gene transcription or cell proliferation.[3][8]
Visualizations
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of T-cell activation and inhibition by this compound.
Experimental Workflow for In Vitro Assays
Caption: General experimental workflow for in vitro cellular assays with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pogo.ca [pogo.ca]
- 3. This compound | PKC | TargetMol [targetmol.com]
- 4. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. depts.washington.edu [depts.washington.edu]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
